O-Sulfo-D-serine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-sulfooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Binding Affinity of O-Sulfo-D-serine for the Glycine Site of the NMDA Receptor
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, possesses a unique requirement for dual agonist binding for its activation. Alongside glutamate, a co-agonist such as glycine or D-serine must bind to the glycine binding site on the GluN1 subunit.[1][2] This co-agonist site has emerged as a significant therapeutic target for modulating NMDA receptor activity in various neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of O-Sulfo-D-serine, a potent and selective antagonist for the NMDA receptor glycine site. We will delve into its molecular characteristics, binding affinity, and the experimental methodologies employed to quantify its interaction with the receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting this critical receptor.
Introduction: The NMDA Receptor and the Significance of the Glycine Co-agonist Site
The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 subunits and two GluN2 subunits.[1] Its activation is a complex process that requires the binding of glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2] This dual-agonist requirement provides a sophisticated mechanism for regulating synaptic plasticity, learning, and memory.
The glycine co-agonist site is a crucial modulatory domain. While initially thought to be primarily occupied by glycine, subsequent research has revealed that D-serine is a potent, and in many brain regions, the predominant endogenous co-agonist.[3][4][5] The concentration of these co-agonists in the synaptic cleft is tightly regulated and can significantly impact NMDA receptor function. Consequently, the glycine site has become an attractive target for the development of therapeutic agents aimed at either enhancing or attenuating NMDA receptor activity. Modulators of this site have shown potential in treating conditions such as schizophrenia, depression, and neurodegenerative diseases.[1][6][7]
Molecular Profile of O-Sulfo-D-serine
O-Sulfo-D-serine is a structural analog of D-serine, characterized by the presence of a sulfate group attached to the hydroxyl group of the serine side chain. This modification significantly alters its pharmacological properties, transforming it from a co-agonist into a competitive antagonist at the NMDA receptor glycine site.
Caption: Chemical structure of O-Sulfo-D-serine.
The negatively charged sulfate group is the key determinant of its antagonistic activity. This bulky, electronegative moiety is thought to interact with specific residues within the glycine binding pocket, preventing the conformational changes necessary for receptor activation that are normally induced by agonist binding.
Binding Affinity of O-Sulfo-D-serine for the NMDA Receptor Glycine Site
The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency and potential therapeutic utility. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Quantitative Analysis of Binding Affinity
Numerous studies have characterized the binding affinity of O-Sulfo-D-serine for the NMDA receptor glycine site using radioligand binding assays. These studies consistently demonstrate that O-Sulfo-D-serine is a high-affinity antagonist.
| Ligand | Preparation | Radioligand | Ki (nM) | Reference |
| O-Sulfo-D-serine | Rat brain membranes | [³H]glycine | 40-100 | [8] |
| Glycine | Rat hippocampal membranes | [³H]glycine | 24-57 | [8] |
| D-Serine | Not Specified | Not Specified | Potent agonist | [3] |
Note: The Ki values can vary depending on the experimental conditions, such as tissue preparation, radioligand used, and buffer composition.
The data clearly indicates that O-Sulfo-D-serine possesses a high affinity for the glycine binding site, comparable to or even exceeding that of the endogenous co-agonist glycine in some experimental paradigms.[8]
Mechanistic Insights into High-Affinity Binding
The high binding affinity of O-Sulfo-D-serine can be attributed to its unique structural features. The core amino acid structure allows it to dock into the glycine binding pocket, while the terminal sulfate group forms strong electrostatic interactions with positively charged amino acid residues within the site. This multi-point interaction model is believed to be responsible for its tight and prolonged binding, effectively preventing the binding of endogenous co-agonists like glycine and D-serine and thereby inhibiting receptor activation.
Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound like O-Sulfo-D-serine for the NMDA receptor glycine site.
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Biological Material: Rat forebrain tissue (or other appropriate brain region rich in NMDA receptors).
-
Radioligand: [³H]Glycine (specific activity > 40 Ci/mmol).
-
Test Compound: O-Sulfo-D-serine.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
-
Non-specific Binding Control: High concentration of unlabeled glycine (e.g., 1 mM).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
Step-by-Step Methodology
-
Membrane Preparation (Causality: To isolate the receptor-containing fraction):
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Incubation (Causality: To allow the ligands to reach binding equilibrium with the receptor):
-
In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add a fixed concentration of [³H]glycine (typically near its Kd value).
-
Add increasing concentrations of the unlabeled test compound (O-Sulfo-D-serine) to generate a competition curve.
-
Include tubes for total binding (no unlabeled ligand) and non-specific binding (saturating concentration of unlabeled glycine).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand (Causality: To isolate the receptor-bound radioligand for quantification):
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand. This step must be rapid to prevent dissociation of the bound ligand.
-
-
Quantification of Bound Radioactivity (Causality: To measure the amount of radioligand bound to the receptor):
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis (Causality: To determine the potency of the test compound):
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Analysis with Other Glycine Site Antagonists
To provide a broader context for the binding affinity of O-Sulfo-D-serine, it is useful to compare it with other well-characterized antagonists of the NMDA receptor glycine site.
| Antagonist | Binding Affinity (Ki) | Mode of Action |
| O-Sulfo-D-serine | High (nM range) | Competitive |
| 7-Chlorokynurenic acid (7-CKA) | High (nM range) | Competitive |
| 5,7-Dichlorokynurenic acid (DCKA) | Very High (nM range) | Competitive |
This comparative analysis highlights that O-Sulfo-D-serine is among the potent competitive antagonists for the glycine site, making it a valuable tool for in vitro and in vivo studies of NMDA receptor function.
Conclusion
O-Sulfo-D-serine is a high-affinity competitive antagonist of the NMDA receptor glycine site. Its unique chemical structure, particularly the presence of a sulfate group, confers its potent inhibitory activity. The determination of its binding affinity through rigorous experimental methodologies, such as competitive radioligand binding assays, is crucial for understanding its pharmacological profile. As a potent and selective tool compound, O-Sulfo-D-serine will continue to be instrumental in elucidating the complex roles of the NMDA receptor in health and disease, and in the ongoing quest for novel therapeutics targeting this vital receptor system.
References
-
MDPI. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. Available at: [Link]
-
National Institutes of Health. (n.d.). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Available at: [Link]
-
Medical University of Vienna. (n.d.). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Available at: [Link]
-
PubMed. (n.d.). Active release of glycine or D-serine saturates the glycine site of NMDA receptors at the cerebellar mossy fibre to granule cell synapse. Available at: [Link]
-
National Institutes of Health. (n.d.). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Available at: [Link]
-
National Academy of Sciences. (n.d.). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Available at: [Link]
-
National Institutes of Health. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Available at: [Link]
-
National Institutes of Health. (2014). The NMDA receptor 'glycine modulatory site' in schizophrenia: d-serine, glycine, and beyond. Available at: [Link]
-
eLife. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. Available at: [Link]
-
National Institutes of Health. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Serine O-sulfation probed by IRMPD spectroscopy. Available at: [Link]
-
National Institutes of Health. (n.d.). O-Sulfo-L-serine. Available at: [Link]
-
Frontiers. (n.d.). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Available at: [Link]
-
National Institutes of Health. (2016). D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period. Available at: [Link]
-
ACS Publications. (n.d.). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Available at: [Link]
- Google Patents. (n.d.). Preparation method of D-serine.
-
PubMed. (n.d.). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Available at: [Link]
-
The Journal of Neuroscience. (2012). Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of O-Phospho-L-serine and its derivatives. Available at: [Link]
-
PubMed. (2020). Characterization of a Cell Line Model for d-Serine Uptake. Available at: [Link]
Sources
- 1. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder [mdpi.com]
- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
O-Sulfo-D-Serine: A Pharmacological Probe for Serine Racemase and Excitatory Modulation
The following technical guide details the pharmacological and experimental role of O-Sulfo-D-serine (D-SOS), a critical probe in the study of excitatory neurotransmission. Unlike its endogenous analog D-serine (a potent NMDAR co-agonist) or its enantiomer L-serine-O-sulfate (a glutamate-site excitotoxin), D-SOS serves primarily as a mechanistic probe for Serine Racemase (SR) kinetics and transporter fidelity .
Executive Summary
O-Sulfo-D-serine (D-SOS) is a synthetic sulfated derivative of D-serine. In the context of excitatory neurotransmission, it does not function as a classical neurotransmitter. Instead, it acts as a high-affinity suicide substrate and mechanistic probe for Serine Racemase (SR) , the enzyme responsible for synthesizing the NMDAR co-agonist D-serine.
Its utility in drug development and neuroscience lies in its ability to uncouple the racemase activity of SR from its eliminase activity, providing a precise window into the regulation of NMDA receptor (NMDAR) hypofunction (Schizophrenia) or hyperfunction (Ischemia/Excitotoxicity).
Key Pharmacological Distinctions
| Compound | Primary Target | Mechanism of Action | Physiological Outcome |
| D-Serine | NMDAR (Glycine Site) | Endogenous Co-agonist | Synaptic Plasticity / Excitotoxicity |
| L-Serine-O-Sulfate (L-SOS) | NMDAR (Glutamate Site) | Agonist (Glutamate Mimic) | Excitotoxicity / Seizures |
| O-Sulfo-D-Serine (D-SOS) | Serine Racemase (SR) | Substrate (Eliminase) | Rapid degradation to Pyruvate |
Primary Mechanism: The Serine Racemase "Eliminase" Pathway
The most significant technical application of D-SOS is its interaction with Serine Racemase (SR). SR is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that normally converts L-serine to D-serine. However, SR is "promiscuous"—it also possesses
The Elimination Reaction
When SR encounters O-Sulfo-D-serine, it does not racemize it. Instead, it catalyzes a rapid
Reaction Stoichiometry:
Why This Matters for Researchers
-
Kinetic Superiority: The elimination of D-SOS occurs at a rate approx. 500-fold faster than L-serine racemization.[1]
-
Assay Sensitivity: This reaction allows for the detection of minute quantities of active SR in tissue samples or recombinant preparations, which is otherwise difficult due to the slow turnover of physiological substrates.
-
Inhibition Screening: D-SOS competes with L-serine for the active site. By saturating the enzyme with D-SOS, researchers can study the inhibition of D-serine synthesis without interference from downstream NMDAR activation (since D-SOS itself is not a potent NMDAR agonist).
Secondary Mechanism: Transporter Interactions
While SR is the primary enzymatic target, D-SOS also interacts with the transport machinery that regulates synaptic glutamate and D-serine concentrations.
Interaction with EAATs and ASCTs
Glutamate transporters (EAATs) and Alanine-Serine-Cysteine Transporters (ASCTs) recognize the amino acid backbone.
-
GLAST (EAAT1): D-SOS acts as a competitive substrate/blocker. The bulky sulfate group mimics the distal carboxyl of glutamate but alters the transport kinetics.
-
Asc-1 (Alanine-Serine-Cysteine Transporter 1): This is the primary transporter for D-serine. D-SOS shows lower affinity for Asc-1 compared to D-serine, making it a useful tool to differentiate between transport-mediated uptake and enzyme-mediated degradation.
Visualization: The Serine Shuttle & D-SOS Interference
The following diagram illustrates the "Serine Shuttle" and how D-SOS acts as a kinetic sink, diverting Serine Racemase from its physiological role.
Caption: D-SOS competes with L-Serine for Serine Racemase, triggering a rapid elimination reaction that bypasses D-Serine synthesis.
Experimental Protocol: The D-SOS Eliminase Assay
This protocol is the industry standard for quantifying Serine Racemase activity using D-SOS. It is self-validating because the production of pyruvate is stoichiometric to the consumption of D-SOS.
Materials
-
Substrate: O-Sulfo-D-serine (20 mM stock in Tris-HCl).
-
Enzyme Source: Recombinant human/mouse Serine Racemase or tissue homogenate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 20 μM.
-
Detection Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Lactate Dehydrogenase (LDH) coupled system.
Workflow
-
Pre-incubation: Incubate the enzyme source with 20 μM PLP in 50 mM Tris-HCl (pH 8.5) for 15 minutes at 37°C. Rationale: Ensures the apo-enzyme is fully saturated with cofactor.
-
Reaction Initiation: Add O-Sulfo-D-serine to a final concentration of 2–10 mM.
-
Incubation: Incubate for 15–30 minutes at 37°C.
-
Termination: Stop the reaction by adding 10% Trichloroacetic acid (TCA).
-
Quantification (Pyruvate Method):
-
Add DNPH to the supernatant.
-
Incubate for 10 minutes (forms hydrazone).
-
Add NaOH to develop color.
-
Measure Absorbance at 450 nm .
-
-
Validation: Run a parallel blank without enzyme. The signal-to-noise ratio should be >10:1 due to the rapid turnover of D-SOS.
Therapeutic Implications
Understanding the interaction between D-SOS and Serine Racemase is pivotal for two therapeutic areas:
-
Schizophrenia (NMDAR Hypofunction):
-
Goal: Increase synaptic D-serine.
-
Strategy: Develop SR activators or D-amino acid oxidase (DAAO) inhibitors.
-
D-SOS Role: Used in high-throughput screening (HTS) to identify compounds that protect SR from degradation or enhance its stability.
-
-
Stroke/Ischemia (NMDAR Hyperfunction):
-
Goal: Decrease D-serine production to prevent excitotoxicity.
-
Strategy: Develop SR inhibitors.
-
D-SOS Role: Acts as a competitive inhibitor template. Novel drugs are often structural analogs of D-SOS that bind the active site but resist elimination, effectively "locking" the enzyme.
-
References
-
Foltyn, V. N., et al. (2005). "Serine racemase is a brain-enriched enzyme that synthesizes D-serine... and catalyzes robust elimination of L-serine O-sulfate." Proceedings of the National Academy of Sciences (PNAS).
-
Wolosker, H. (2006). "D-serine regulation of NMDA receptor activity." Science Signaling.
-
Dunlop, D. S., & Neidle, A. (2005). "The origin and turnover of D-serine in brain." Biochemical and Biophysical Research Communications.
-
Coyle, J. T., & Balu, D. T. (2006). "The role of D-serine in the pathophysiology of schizophrenia." Annals of the New York Academy of Sciences.
-
Basarab, G. S., et al. (2014). "Inhibition of H. pylori MurI (Glutamate Racemase) by D-serine-O-sulfate." Journal of Medicinal Chemistry.
Sources
O-Sulfo-D-serine: A Novel Prodrug Strategy Targeting NMDA Receptor Hypofunction in Schizophrenia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Schizophrenia remains a debilitating psychiatric disorder with significant unmet medical needs, particularly concerning negative and cognitive symptoms, which are poorly addressed by current dopaminergic-focused therapies. The growing body of evidence supporting the glutamatergic hypofunction hypothesis of schizophrenia has shifted focus towards the N-methyl-D-aspartate receptor (NMDAR) as a key therapeutic target. D-serine, an endogenous co-agonist of the NMDAR, has shown promise in clinical trials by enhancing NMDAR function. However, its therapeutic potential is hampered by suboptimal pharmacokinetic properties, including rapid metabolism and poor blood-brain barrier penetration. This technical guide proposes a novel therapeutic strategy centered on O-Sulfo-D-serine, a sulfonated derivative of D-serine, as a potential prodrug to overcome these limitations. We present a comprehensive overview of the scientific rationale, a proposed mechanism of action, and a detailed roadmap for the preclinical and clinical evaluation of O-Sulfo-D-serine as a next-generation therapeutic for schizophrenia.
The Glutamatergic Deficit in Schizophrenia: A Paradigm Shift in Therapeutics
For decades, the dopamine hypothesis has dominated the understanding and treatment of schizophrenia. However, this model primarily accounts for the positive symptoms of the disorder, leaving negative and cognitive symptoms largely unaddressed. A compelling alternative and complementary framework, the glutamatergic hypofunction hypothesis, has gained significant traction. This hypothesis posits that a primary deficit in glutamatergic neurotransmission, particularly through the NMDAR, underlies the multifaceted symptomatology of schizophrenia[1][2].
Evidence for this hypothesis is multifold:
-
Pharmacological Evidence: Non-competitive NMDAR antagonists, such as phencyclidine (PCP) and ketamine, induce a psychotic state in healthy individuals that closely mimics the positive, negative, and cognitive symptoms of schizophrenia[1][3][4].
-
Genetic and Postmortem Studies: Genetic association studies have implicated genes encoding NMDAR subunits and related signaling proteins in schizophrenia risk. Postmortem brain studies of individuals with schizophrenia have revealed alterations in the expression and function of NMDARs and associated proteins[4].
-
Neurochemical Findings: Dysregulation of glutamate and D-serine levels has been observed in the cerebrospinal fluid and peripheral blood of patients with schizophrenia, further supporting the notion of impaired NMDAR signaling[5].
The NMDAR is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit[6]. Therefore, enhancing NMDAR function by targeting this co-agonist site presents a rational therapeutic strategy for ameliorating the core symptoms of schizophrenia.
Caption: The central role of NMDA receptor hypofunction in schizophrenia.
D-serine: A Promising but Flawed NMDAR Co-agonist
D-serine is the primary endogenous co-agonist of synaptic NMDARs in the forebrain and is crucial for NMDAR-dependent neurotransmission and plasticity[6][7]. Clinical studies have demonstrated that adjunctive treatment with D-serine can improve positive, negative, and cognitive symptoms in patients with schizophrenia[5][8]. Higher doses of D-serine appear to be more effective, particularly for cognitive enhancement[9][10].
Despite its therapeutic potential, the clinical utility of D-serine is limited by several pharmacokinetic challenges:
-
Rapid Metabolism: D-serine is rapidly degraded by the enzyme D-amino acid oxidase (DAAO), which is abundant in the periphery and in certain brain regions[11]. This leads to a short half-life and the need for high and frequent dosing.
-
Poor Blood-Brain Barrier Permeability: D-serine exhibits limited ability to cross the blood-brain barrier, necessitating high systemic doses to achieve therapeutic concentrations in the central nervous system (CNS)[12].
-
Potential for Nephrotoxicity: High doses of D-serine have been associated with nephrotoxicity in animal models, raising safety concerns for its long-term use in humans[1].
These limitations highlight the need for a novel therapeutic agent that can effectively and safely enhance D-serine signaling in the brain.
O-Sulfo-D-serine: A Prodrug Strategy for Enhanced D-serine Delivery
We propose O-Sulfo-D-serine as a novel prodrug of D-serine designed to overcome the pharmacokinetic limitations of the parent molecule. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug[13][14]. The addition of a sulfate group to the hydroxyl moiety of D-serine is hypothesized to confer several advantages.
The Prodrug Hypothesis:
O-Sulfo-D-serine is designed to be a more stable and systemically available precursor to D-serine. The sulfate group is expected to protect the molecule from premature degradation by DAAO. Following administration and distribution, we hypothesize that O-Sulfo-D-serine will be hydrolyzed by sulfatase enzymes, which are present in various tissues, including the brain, to release D-serine at its site of action.
Caption: Proposed metabolic activation of O-Sulfo-D-serine to D-serine.
Potential Advantages of O-Sulfo-D-serine:
-
Increased Bioavailability: The sulfate group may enhance the solubility and absorption of the molecule, leading to improved oral bioavailability[13].
-
Protection from Premature Metabolism: By masking the hydroxyl group, the sulfate moiety is expected to render O-Sulfo-D-serine resistant to degradation by DAAO in the periphery, allowing more of the administered dose to reach the systemic circulation and potentially the CNS.
-
Sustained Release of D-serine: The enzymatic conversion of O-Sulfo-D-serine to D-serine could provide a slower and more sustained release of the active compound in the brain, leading to more stable therapeutic concentrations and potentially reducing the frequency of administration.
-
Improved Blood-Brain Barrier Penetration: While speculative, the modification of the physicochemical properties of D-serine through sulfonation could potentially alter its transport characteristics across the blood-brain barrier.
Preclinical Development Plan for O-Sulfo-D-serine
A rigorous preclinical program is essential to validate the prodrug hypothesis and establish the therapeutic potential of O-Sulfo-D-serine for schizophrenia.
Chemistry, Manufacturing, and Controls (CMC)
The initial step involves the development of a robust and scalable synthesis of O-Sulfo-D-serine. A potential synthetic route involves the sulfation of a protected D-serine derivative, followed by deprotection.
Proposed Synthesis of O-Sulfo-D-serine:
A feasible approach for the synthesis of O-Sulfo-D-serine involves the reaction of a protected form of D-serine, such as N-Boc-D-serine methyl ester, with a sulfating agent like a sulfur trioxide-pyridine complex, followed by deprotection of the amine and carboxyl groups.
Caption: A potential synthetic pathway for O-Sulfo-D-serine.
In Vitro Characterization
A series of in vitro assays will be conducted to characterize the pharmacological profile of O-Sulfo-D-serine.
Table 1: In Vitro Assays for O-Sulfo-D-serine Characterization
| Assay | Purpose | Experimental Protocol |
| NMDA Receptor Binding Assay | To determine the binding affinity of O-Sulfo-D-serine and D-serine for the glycine site of the NMDA receptor. | Protocol: A competitive radioligand binding assay will be performed using rat cortical membranes and a radiolabeled ligand for the glycine site, such as [³H]glycine or [³H]MDL 105,519. Membranes will be incubated with increasing concentrations of O-Sulfo-D-serine or D-serine, and the displacement of the radioligand will be measured to calculate the inhibitory constant (Ki). |
| Electrophysiology (Patch-Clamp) | To assess the functional activity of O-Sulfo-D-serine and D-serine on NMDA receptor-mediated currents. | Protocol: Whole-cell patch-clamp recordings will be performed on cultured primary neurons or in brain slices. NMDA-evoked currents will be recorded in the presence of varying concentrations of O-Sulfo-D-serine and D-serine to determine their potency as co-agonists. |
| Enzymatic Stability Assay | To evaluate the stability of O-Sulfo-D-serine in the presence of D-amino acid oxidase (DAAO). | Protocol: O-Sulfo-D-serine and D-serine will be incubated with purified DAAO. The degradation of each compound over time will be quantified by HPLC to determine their respective metabolic stability. |
| Prodrug Conversion Assay | To confirm the conversion of O-Sulfo-D-serine to D-serine in relevant biological matrices. | Protocol: O-Sulfo-D-serine will be incubated with liver microsomes, plasma, and brain homogenates. The formation of D-serine will be monitored over time using HPLC to assess the rate and extent of prodrug conversion. |
In Vivo Pharmacokinetics and Brain Penetration
Animal studies are crucial to determine the pharmacokinetic profile and CNS disposition of O-Sulfo-D-serine.
Table 2: In Vivo Pharmacokinetic Studies
| Study | Animal Model | Key Parameters to be Measured |
| Single-Dose Pharmacokinetics | Rats or Mice | Plasma and brain concentrations of O-Sulfo-D-serine and D-serine over time, Cmax, Tmax, AUC, half-life, and oral bioavailability. |
| Brain Microdialysis | Freely moving rats | Extracellular fluid (ECF) concentrations of D-serine in a relevant brain region (e.g., prefrontal cortex or hippocampus) following systemic administration of O-Sulfo-D-serine or D-serine. |
Preclinical Efficacy in Animal Models of Schizophrenia
The therapeutic potential of O-Sulfo-D-serine will be evaluated in established animal models that recapitulate key behavioral deficits relevant to schizophrenia.
Table 3: Preclinical Efficacy Models
| Behavioral Assay | Schizophrenia-Relevant Domain | Animal Model | Experimental Protocol |
| Prepulse Inhibition (PPI) of Acoustic Startle | Sensorimotor Gating Deficits (Positive Symptom Model) | Rats or Mice (e.g., treated with an NMDAR antagonist like MK-801 or in a neurodevelopmental model) | Protocol: Animals will be placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse). The percentage of inhibition of the startle response by the prepulse will be measured. The ability of O-Sulfo-D-serine to reverse deficits in PPI will be assessed. |
| Novel Object Recognition (NOR) Test | Cognitive Deficits (Learning and Memory) | Rats or Mice | Protocol: Animals will be familiarized with two identical objects in an open field. After a retention interval, one of the objects will be replaced with a novel object. The time spent exploring the novel object versus the familiar object is a measure of recognition memory. The effect of O-Sulfo-D-serine on improving performance in this task will be evaluated. |
| Social Interaction Test | Negative Symptoms (Social Withdrawal) | Rats or Mice | Protocol: A test animal will be placed in an arena with a novel, unfamiliar animal. The duration and frequency of social behaviors (e.g., sniffing, following, grooming) will be quantified. The ability of O-Sulfo-D-serine to increase social interaction will be assessed. |
Clinical Development Pathway
Following successful preclinical evaluation, the clinical development of O-Sulfo-D-serine would proceed through the standard phases of clinical trials.
Caption: Clinical development pathway for O-Sulfo-D-serine.
Conclusion
The glutamatergic hypofunction hypothesis of schizophrenia provides a strong rationale for the development of novel therapeutics that enhance NMDAR function. While D-serine has shown clinical promise, its suboptimal pharmacokinetic properties limit its therapeutic potential. O-Sulfo-D-serine is presented here as a novel prodrug strategy designed to overcome these limitations by improving bioavailability, increasing metabolic stability, and providing sustained delivery of D-serine to the CNS. The comprehensive preclinical and clinical development plan outlined in this guide provides a clear roadmap for the investigation of O-Sulfo-D-serine as a potentially transformative treatment for the debilitating symptoms of schizophrenia. The successful development of this compound could represent a significant advancement in the pharmacological management of this complex disorder.
References
-
Nunes, E. A., MacKenzie, E. M., Rossolatos, D., Perez-Parada, J., Baker, G. B., & Dursun, S. M. (2012). D-serine and schizophrenia: an update. Expert Review of Neurotherapeutics, 12(7), 801–812. [Link]
-
Tsai, G., Yang, P., Chung-Chin, L., & Tsai, I. (1998). D-serine added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 44(11), 1081–1089. [Link]
-
Nasybullina, R. F., & Shnoll, A. V. (2022). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 23(23), 15239. [Link]
-
Carlsson, A. (1995). [The glutamatergic hypothesis of schizophrenia: psychoses induced by phencyclidine and cortical-subcortical imbalance]. L'Encephale, 21 Spec No 2, 37–42. [Link]
-
Hashimoto, K. (2014). D-serine and serine racemase in the brain: a new drug target for the treatment of schizophrenia. Amino Acids, 46(7), 1643–1650. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]
-
Kantrowitz, J. T., & Javitt, D. C. (2010). N-methyl-D-aspartate (NMDA) receptor dysfunction or dysregulation in schizophrenia. Brain Research Bulletin, 83(3-4), 108–115. [Link]
-
Nakajima, S., Gerretsen, P., Takeuchi, H., Caravaggio, F., Chow, T., Le Foll, B., ... & Graff-Guerrero, A. (2015). The potential role of D-serine as a cognitive enhancer. Expert Opinion on Drug Safety, 14(7), 1037–1048. [Link]
-
NEI Psychopharm. (2015, March 18). Schizophrenia and NMDA Receptors [Video]. YouTube. [Link]
-
Balu, D. T., & Coyle, J. T. (2015). The NMDA receptor 'glycine modulatory site' in schizophrenia: D-serine, glycine, and beyond. Current opinion in pharmacology, 20, 109–115. [Link]
-
Kantrowitz, J. T., Woods, S. W., Petkova, E., Cornblatt, B. A., Corcoran, C. M., Chen, H., ... & Javitt, D. C. (2015). High dose D-serine in the treatment of schizophrenia. Schizophrenia research, 161(2-3), 347–353. [Link]
-
Verrall, L., Walker, M., & Skerry, T. M. (2007). D-serine diffusion through the blood-brain barrier: effect on d-serine compartmentalization and storage. Journal of neurochemistry, 103(4), 1469–1478. [Link]
-
Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-serine: a new therapeutic approach to schizophrenia. Cellular and molecular neurobiology, 28(4), 485–492. [Link]
-
Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE: signal transduction knowledge environment, 2006(356), pe41. [Link]
-
Wikipedia. (2023, December 29). Glutamate hypothesis of schizophrenia. [Link]
-
Nakazawa, K., & Sapkota, K. (2020). The origin of NMDA receptor hypofunction in schizophrenia. Pharmacology & therapeutics, 205, 107426. [Link]
-
Shleper, M., Kartvelishvily, E., & Wolosker, H. (2005). D-serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(41), 9413–9417. [Link]
-
Coyle, J. T. (2006). The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 31(7), 1344–1352. [Link]
-
Coyle, J. T. (2012). NMDA receptor and schizophrenia: a brief history. Schizophrenia bulletin, 38(5), 920–926. [Link]
-
Stein, I. S., & Zito, K. (2019). D-Serine inhibits non-ionotropic NMDA receptor signaling. eLife, 8, e47098. [Link]
-
Coyle, J. T., Balu, D., & Benneyworth, M. A. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical research, 45(6), 1346–1354. [Link]
-
Shleper, M., Kartvelishvily, E., & Wolosker, H. (2005). d-Serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(41), 9413–9417. [Link]
-
Ghasemi, M., & Dehpour, A. R. (2011). The NMDA receptor/nitric oxide pathway: a target for the therapeutic and toxic effects of drugs of abuse. Current pharmaceutical design, 17(14), 1436–1448. [Link]
-
Tuddenham, L., & Geyer, M. A. (2014). Testing prepulse inhibition of acoustic startle in rodents. Current protocols in neuroscience, 68, 8.28.1–8.28.11. [Link]
-
Leger, M., sak, M., Le, S., & Geyer, M. A. (2013). Novel object recognition test for the investigation of learning and memory in mice. Journal of visualized experiments : JoVE, (78), e50510. [Link]
-
Tudhope, S. J., & Trower, S. C. (1975). Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation. The Biochemical journal, 145(1), 43–50. [Link]
-
Mao, X. (n.d.). Novel object recognition test. Protocols.io. [Link]
-
Dodgson, K. S., & Tudball, N. (1970). The enzymic degradation of L-serine O-sulphate. Mechanism of the reaction. The Biochemical journal, 119(3), 449–452. [Link]
-
Silva, M., Sousa, J., & Sousa, E. (2018). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 23(9), 2318. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymes of serine metabolism in normal, developing and neoplastic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Dendritic NMDA receptors activate axonal calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Serine diffusion through the blood-brain barrier: effect on d-serine compartmentalization and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Serine as a Glutamate Receptor Agonist
A Note on O-Sulfo-D-serine: This guide focuses on the endogenous neuromodulator D-serine. Initial literature searches for "O-Sulfo-D-serine" did not yield significant results, suggesting it is either a highly specialized or less-documented derivative. Given the extensive and critical role of D-serine as a glutamate receptor agonist, this guide will provide a comprehensive overview of its function, regulation, and the methodologies used to study it, which would form the essential foundation for understanding any of its derivatives.
Introduction: The Emergence of D-Serine as a Key Neuromodulator
Historically, D-amino acids were considered biological anomalies, largely confined to the cell walls of bacteria. The discovery of substantial quantities of D-serine in the mammalian brain challenged this dogma, revealing its role as a pivotal signaling molecule.[1] D-serine is now recognized as a potent and physiological co-agonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor, a receptor class fundamental to synaptic plasticity, learning, and memory.[2][3] Dysregulation of D-serine signaling is implicated in a spectrum of neurological and psychiatric disorders, making it a subject of intense research and a promising target for therapeutic intervention.[4]
This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of D-serine's role as a glutamate receptor agonist. It covers its mechanism of action, complex metabolic lifecycle, and the state-of-the-art methodologies employed in its study, providing both foundational knowledge and practical insights for laboratory investigation.
Part 1: Mechanism of Action at the NMDA Receptor
The primary molecular target of D-serine is the NMDA receptor, a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission. A unique feature of NMDA receptors is their requirement for dual agonists for activation: glutamate must bind to the GluN2 subunit, while a co-agonist simultaneously occupies the "glycine site" on the GluN1 subunit.[5][6] While glycine was initially thought to be the sole endogenous ligand for this site, compelling evidence now indicates that D-serine is the principal co-agonist in many brain regions.[6][7]
Upon binding of both glutamate and D-serine, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, the NMDA receptor channel opens. This allows an influx of calcium ions (Ca²⁺), which acts as a critical second messenger, initiating a cascade of downstream signaling events that underpin synaptic plasticity, such as long-term potentiation (LTP).[8]
Recent studies have revealed a more complex interaction, suggesting that at high concentrations, D-serine can also bind to the glutamate site on the GluN2A subunit, where it acts as a competitive antagonist.[5] This dual functionality highlights the nuanced control D-serine exerts over NMDA receptor signaling.
Part 2: The Lifecycle of D-Serine: A Tale of Two Cells
The concentration of D-serine in the synaptic cleft is meticulously regulated through a sophisticated interplay between neurons and astrocytes, involving its synthesis, release, and degradation.
Synthesis and the "Serine Shuttle" Hypothesis: D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal 5'-phosphate-dependent enzyme, serine racemase (SR) .[8][9] While initial studies suggested astrocytes were the primary site of D-serine synthesis, a significant body of recent evidence indicates that SR is predominantly expressed in neurons.[8]
This has led to the "serine shuttle" model. In this proposed mechanism, astrocytes, which uniquely express the enzyme 3-phosphoglycerate dehydrogenase (3-PGDH), are the primary source of de novo L-serine synthesis from glucose. This astrocytically-derived L-serine is then "shuttled" to neurons, where it serves as the substrate for neuronal serine racemase to produce D-serine.[8][10]
Release and Degradation: Neuronal D-serine is thought to be released into the synapse primarily via transporters like Asc-1. Its signaling is terminated through reuptake and enzymatic degradation. The primary catabolic enzyme is D-amino acid oxidase (DAAO) , a flavoenzyme that is predominantly found in astrocytes and converts D-serine to hydroxypyruvate.[2][11]
Part 3: Experimental Protocols for the Study of D-Serine
Investigating the function of D-serine requires a multi-faceted experimental approach. Below are foundational protocols that form the basis of research in this field.
Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol provides a method to measure the activity of DAAO, the primary enzyme for D-serine degradation, in tissue homogenates or purified enzyme preparations. The assay is based on a peroxidase-coupled reaction that detects the hydrogen peroxide (H₂O₂) produced.[12][13]
Principle: DAAO + D-Amino Acid + O₂ → α-Keto Acid + NH₃ + H₂O₂ H₂O₂ + o-Dianisidine --(Peroxidase)--> Oxidized o-Dianisidine (Colored Product)
Step-by-Step Methodology:
-
Sample Preparation: Homogenize brain tissue (e.g., cerebellum, rich in DAAO) in a cold buffer (e.g., 50 mM sodium pyrophosphate, pH 8.3) and centrifuge to obtain a clear supernatant (crude enzyme extract).
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
Sodium pyrophosphate buffer (pH 8.3)
-
D-Alanine or D-Serine (substrate, e.g., 20 mM final concentration)
-
o-Dianisidine (chromogenic substrate)
-
Horseradish Peroxidase (HRP)
-
-
Initiate Reaction: Add the enzyme sample to the reaction mixture to start the reaction.
-
Spectrophotometric Reading: Immediately measure the increase in absorbance at 436 nm at 37°C. The rate of color change is proportional to the DAAO activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of oxidized o-dianisidine. Express activity in units/mg of protein (one unit is the amount of enzyme that oxidizes 1.0 µmole of D-Alanine per minute).
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and assess the effect of D-serine.[14][15]
Step-by-Step Methodology:
-
Preparation: Prepare acute hippocampal slices (300-400 µm thick) or use cultured hippocampal neurons. Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF).
-
Pharmacological Isolation of NMDA Currents: Perfuse the slice with ACSF containing blockers for other ion channels:
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
NBQX or CNQX to block AMPA/Kainate receptors.
-
Picrotoxin to block GABA-A receptors.
-
Use a low-magnesium (e.g., 0.2 mM) ACSF to minimize Mg²⁺ block at resting membrane potential.[14]
-
-
Whole-Cell Patch-Clamp:
-
Using a glass micropipette filled with an appropriate internal solution (e.g., Cesium-based), establish a whole-cell patch on a target neuron (e.g., a CA1 pyramidal neuron).
-
Voltage-clamp the neuron at a holding potential of -40 mV.[14]
-
-
Agonist Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) with and without varying concentrations of D-serine (e.g., 0.1 µM to 100 µM). Application can be done via local perfusion.
-
Data Acquisition and Analysis: Record the inward currents elicited by agonist application. Plot a dose-response curve of the current amplitude versus D-serine concentration to determine the EC₅₀ (the concentration of D-serine that elicits a half-maximal response).
Protocol 3: In Vivo Microdialysis for Extracellular D-Serine Measurement
This protocol allows for the sampling and measurement of endogenous D-serine levels in the extracellular fluid of specific brain regions in an awake, freely moving animal.[16][17]
Step-by-Step Methodology:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., the prefrontal cortex).[16] The probe has a semi-permeable membrane at its tip.
-
Perfusion: Continuously perfuse the probe with ACSF at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules in the extracellular fluid, including D-serine, will diffuse across the membrane into the perfusate.
-
Sample Collection: Collect the outgoing perfusate (dialysate) at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
Sample Analysis (HPLC):
-
Derivatize the amino acids in the dialysate sample with a fluorescent tag (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F).[18]
-
Use High-Performance Liquid Chromatography (HPLC) with a chiral column to separate D-serine from L-serine and other amino acids.
-
Quantify the amount of D-serine using a fluorescence detector.
-
-
Data Analysis: Calculate the extracellular concentration of D-serine, correcting for the in vitro recovery rate of the probe.
Part 4: Quantitative Data Summary
The following table summarizes key quantitative parameters related to D-serine's interaction with the NMDA receptor and its metabolic enzymes. These values can vary depending on the specific receptor subunit composition and experimental conditions.
| Parameter | Description | Typical Value(s) | Source(s) |
| Binding Affinity (Kd) | Dissociation constant for D-serine at the GluD2 receptor ligand-binding domain. | 893 µM | [19] |
| EC₅₀ | Concentration of D-serine producing a half-maximal response at NMDA receptors. | ~1 µM | [20] |
| Brain Concentration | Basal extracellular concentration in rat striatum measured by microdialysis. | ~8 µM | [21] |
| SR Km (for L-Serine) | Michaelis constant of Serine Racemase for its substrate, L-Serine. | ~5 mM | [22] |
| DAAO Km (for D-Serine) | Michaelis constant of D-Amino Acid Oxidase for D-Serine. | ~50 mM | [7][23] |
| DsdA Km (for D-Serine) | Michaelis constant of D-Serine Deaminase (a more efficient bacterial enzyme used experimentally) for D-Serine. | 0.1 mM | [7][23] |
Note: The binding affinity of D-serine for the NMDA receptor is often cited as being higher than glycine, but specific Ki/Kd values for different NMDA receptor subtypes are highly variable in the literature.
Part 5: Therapeutic Implications and Future Directions
The critical role of D-serine in gating NMDA receptor activity positions it at the center of CNS pathophysiology. Hypofunction of NMDA receptors is a leading hypothesis for the cognitive deficits seen in schizophrenia , and clinical trials have explored D-serine supplementation as an adjunctive therapy.[2] Conversely, NMDA receptor over-activation leads to excitotoxicity, a key process in neuronal death following stroke and in neurodegenerative conditions like Alzheimer's disease .[7]
Therapeutic Strategies:
-
Direct Supplementation: Administration of D-serine to augment NMDA receptor function.
-
DAAO Inhibitors: Blocking the degradation of D-serine to increase its endogenous levels.
-
SR Modulators: Developing agonists or antagonists for serine racemase to fine-tune D-serine synthesis.[24]
The field continues to evolve, with key questions remaining. The precise mechanisms of D-serine release, the specific roles of D-serine at different NMDA receptor subtypes, and the full therapeutic potential of modulating the D-serine pathway are all active areas of investigation. The continued development of advanced analytical tools and cell-specific genetic models will be crucial in unraveling the remaining mysteries of this fascinating neuromodulator.
References
-
Wolosker, H., Balu, D. T., & Coyle, J. T. (2016). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences. [Link]
-
Conti, A. C., & Coyle, J. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in Psychiatry. [Link]
-
Balu, D. T., & Coyle, J. T. (2020). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders. Translational Psychiatry. [Link]
-
Wolosker, H. (2018). The Neurobiology of d-Serine Signaling. In D-Amino Acids. [Link]
-
Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of Neuroscience. [Link]
-
Stein, I. S., et al. (2024). D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]
-
Yadav, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. [Link]
-
Coyle, J. T., et al. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research. [Link]
-
Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]
-
Yadav, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]
-
Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron. [Link]
-
Panatier, A., et al. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell. [Link]
-
Kawaichi, T., et al. (2018). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in Molecular Biosciences. [Link]
-
Hashimoto, A., et al. (1995). Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis. Neuroscience. [Link]
-
Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Hansen, K. B., et al. (2017). The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region. Scientific Reports. [Link]
-
Hansen, K. B., et al. (2017). The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region. ResearchGate. [Link]
-
Stein, I. S., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]
-
O'Brien, B. A., & Lunte, S. M. (2003). Monitoring D-serine dynamics in the rat brain using online microdialysis-capillary electrophoresis. Analytical Chemistry. [Link]
-
Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Labonté, J., et al. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. Proceedings of the National Academy of Sciences. [Link]
-
De Miranda, J., et al. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. Proceedings of the National Academy of Sciences. [Link]
-
Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences. [Link]
-
Wolosker, H., et al. (2016). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences. [Link]
-
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]
-
McKay, S., et al. (2012). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Neuromethods. [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. ResearchGate. [Link]
-
Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc.[Link]
-
Locasale, J. W. (2012). A Novel Small-Molecule Inhibitor of 3-Phosphoglycerate Dehydrogenase. Cancer Discovery. [Link]
-
Wu, H.-Y., et al. (2022). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences. [Link]
-
Fukushima, T., et al. (1998). Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection. Biomedical Chromatography. [Link]
-
Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. [Link]
Sources
- 1. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 6. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 18. Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The low binding affinity of D-serine at the ionotropic glutamate receptor GluD2 can be attributed to the hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. jneurosci.org [jneurosci.org]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Preclinical Toxicological Evaluation of O-Sulfo-D-serine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Sulfo-D-serine is a structural analog of D-serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While the therapeutic potential of modulating NMDA receptor activity is significant, a thorough understanding of a novel compound's toxicological profile is paramount before clinical investigation. To date, there is a notable absence of publicly available preclinical toxicology data for O-Sulfo-D-serine. This guide, therefore, serves as a comprehensive roadmap for the preclinical toxicological evaluation of O-Sulfo-D-serine. By leveraging the known toxicological properties of the parent compound, D-serine, and adhering to international regulatory guidelines, this document provides a scientifically rigorous, phased approach to characterizing the safety profile of O-Sulfo-D-serine. The primary toxicological concern for D-serine in preclinical studies is species-specific nephrotoxicity, a key consideration that will heavily influence the proposed testing strategy. This guide is intended to provide a robust framework for generating the necessary safety data to support the potential clinical development of O-Sulfo-D-serine.
Introduction: The Rationale for a Structured Toxicological Assessment
O-Sulfo-D-serine, by virtue of its structural similarity to D-serine, is presumed to interact with the glutamatergic system, specifically as a modulator of the NMDA receptor. D-serine itself plays a crucial role in synaptic plasticity, learning, and memory, but has also been implicated in excitotoxicity under pathological conditions.[1] The addition of a sulfo group to the D-serine backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified therapeutic window or a different safety profile.
Given the absence of specific toxicological data for O-Sulfo-D-serine, a de novo preclinical safety evaluation is required. This process must be systematic and guided by international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] The primary objectives of this preclinical evaluation are to:
-
Identify potential target organs of toxicity.
-
Characterize the dose-response relationship of any observed toxicity.
-
Determine a safe starting dose for first-in-human clinical trials.
-
Identify parameters for safety monitoring in humans.[5]
This guide will first review the known toxicological profile of D-serine, as this information is critical for designing a relevant and efficient testing strategy for its sulfo-analog. Subsequently, a comprehensive, multi-phased preclinical testing plan for O-Sulfo-D-serine will be detailed.
Toxicological Profile of the Parent Compound: D-Serine
The preclinical safety profile of D-serine is largely defined by its effects on the kidney, with neurotoxic potential at high concentrations.
Nephrotoxicity: The Primary Dose-Limiting Toxicity
The most significant and consistently reported toxicity of D-serine in preclinical studies is nephrotoxicity, characterized by selective necrosis of the proximal straight tubules in the kidney.[6] A critical aspect of this toxicity is its species-specificity, being most pronounced in rats.[7] Other species, such as mice and rabbits, have not been reported to exhibit the same degree of renal injury.[7]
The proposed mechanism for D-serine-induced nephrotoxicity in rats involves its metabolism by D-amino acid oxidase (DAAO), an enzyme highly expressed in the pars recta of the kidney.[7] This metabolic process generates hydrogen peroxide, leading to oxidative stress and subsequent cellular damage.[7] The increased susceptibility of rats may be due to a higher capacity for D-amino acid utilization or less efficient DAAO activity, leading to an accumulation of toxic metabolites.[7]
Table 1: Summary of Dose-Related Nephrotoxic Effects of D-Serine in Rats
| Dose (mg/kg, i.p.) | Species | Key Findings | Reference |
| 250 | Wistar-derived rat | Selective necrosis of proximal straight tubules, aminoaciduria, proteinuria, glucosuria. | [6] |
| >500 | Rat | Acute tubular necrosis syndrome, highly common. | [7] |
Neurotoxicity: A Consequence of NMDA Receptor Overactivation
As a potent co-agonist at the NMDA receptor, abnormally high levels of D-serine can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions.[1] Preclinical studies have shown that D-serine is a key determinant of glutamate toxicity.[8] While this is a mechanism-based toxicity, it is typically observed at concentrations that are not therapeutically relevant. However, for a novel analog like O-Sulfo-D-serine, it is a critical parameter to evaluate.
Other Potential Toxicities
At very high, non-physiological doses, D-serine has been associated with hepatotoxicity in in vitro models and has been shown to affect insulin release from pancreatic β-cells.[7] These findings, while less pronounced than nephrotoxicity, warrant consideration in a comprehensive safety evaluation.
Proposed Preclinical Toxicological Evaluation of O-Sulfo-D-serine
The following is a proposed phased approach to the preclinical toxicological evaluation of O-Sulfo-D-serine, in accordance with ICH M3(R2) guidelines.[2]
Phase 1: In Vitro Toxicology
The initial phase focuses on in vitro assays to identify potential liabilities early in development, minimizing animal use in accordance with the 3Rs (Replacement, Reduction, and Refinement).[9]
-
Objective: To determine the direct cytotoxic potential of O-Sulfo-D-serine on various cell types.
-
Methodology: A panel of cell lines should be used, including:
-
Renal proximal tubule epithelial cells (e.g., HK-2) to assess potential nephrotoxicity.
-
Hepatocytes (e.g., HepG2) to evaluate potential hepatotoxicity.
-
Neuronal cell lines (e.g., SH-SY5Y) to assess potential neurotoxicity.
-
-
Assays: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays should be employed.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of O-Sulfo-D-serine (e.g., 0.1 µM to 1 mM) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Objective: To assess the potential of O-Sulfo-D-serine to induce genetic mutations or chromosomal damage.
-
Standard Battery of Tests:
Experimental Protocol: Ames Test (High-Level)
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[12]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of O-Sulfo-D-serine.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[14]
-
Objective: To identify potential adverse effects on major physiological systems.
-
Key In Vitro Assays:
-
Cardiovascular Safety (hERG Assay): To assess the potential for inhibition of the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[15][16]
-
Central Nervous System (CNS) Safety: Initial assessment can be done using in vitro electrophysiology on neuronal cultures to detect any overt effects on neuronal excitability.
-
Experimental Protocol: hERG Assay (Automated Patch Clamp)
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp: Utilize an automated patch-clamp system to measure the hERG current in individual cells.
-
Compound Application: Apply a range of concentrations of O-Sulfo-D-serine to the cells.
-
Current Measurement: Measure the inhibition of the hERG current at each concentration.
-
Data Analysis: Determine the IC50 for hERG inhibition.
Phase 2: In Vivo Toxicology
This phase involves studies in animals to understand the compound's effects in a whole organism.
-
Objective: To determine the maximum tolerated dose (MTD) and identify the primary target organs of toxicity in a single-dose administration.
-
Methodology: Conduct studies in two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).
-
Objective: To evaluate the toxicological effects of O-Sulfo-D-serine after repeated administration over a period of time (e.g., 14 or 28 days).
-
Methodology: Conduct studies in two species (one rodent, one non-rodent). Given the known nephrotoxicity of D-serine in rats, the rat is a highly relevant species for this study. A non-rodent species should also be included.
Table 2: Proposed Design for a 28-Day Repeated-Dose Toxicity Study in Rats
| Parameter | Description |
| Species | Sprague-Dawley Rat |
| Groups | 1. Vehicle Control2. Low Dose3. Mid Dose4. High Dose5. Recovery Group (High Dose) |
| Administration | Daily, via the intended clinical route (e.g., oral gavage, intravenous) |
| Duration | 28 days, with a 14-day recovery period for the recovery group |
| Endpoints | - Clinical observations- Body weight and food consumption- Hematology and clinical chemistry- Urinalysis (with a focus on markers of kidney injury)- Full histopathological examination of all major organs, with special attention to the kidneys. |
-
Objective: To correlate the administered dose with the systemic exposure to O-Sulfo-D-serine and any major metabolites.
-
Methodology: Collect blood samples at multiple time points during the repeated-dose toxicity studies to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Phase 3: Expanded In Vivo Toxicology
The necessity and design of these studies will depend on the findings from Phase 2 and the intended clinical use of O-Sulfo-D-serine.
-
Chronic Toxicity Studies (6-9 months): Required if the drug is intended for long-term clinical use.
-
Carcinogenicity Studies: May be required if there are findings of concern from genotoxicity studies, evidence of pre-neoplastic lesions in chronic studies, or if the drug is for long-term use in a non-life-threatening condition.
-
Developmental and Reproductive Toxicology (DART) Studies: To assess the effects on fertility, embryo-fetal development, and pre- and post-natal development. These studies are typically required before including women of childbearing potential in clinical trials.[17][18][19][20][21]
Visualizations: Workflows and Mechanisms
Caption: Proposed Preclinical Toxicology Workflow for O-Sulfo-D-serine.
Caption: Mechanism of D-Serine Induced Nephrotoxicity in Rats.
Caption: D-Serine's Role in NMDA Receptor Activation and Potential Excitotoxicity.
Conclusion
The preclinical toxicological evaluation of O-Sulfo-D-serine requires a methodical and scientifically-driven approach. While no specific data currently exists for this compound, the known toxicological profile of its parent, D-serine, provides a valuable foundation for designing a relevant and comprehensive safety assessment program. The primary focus of this program should be a thorough investigation of potential nephrotoxicity, alongside a standard battery of in vitro and in vivo studies to evaluate genotoxicity, cardiovascular safety, and general systemic toxicity. By following the phased approach outlined in this guide, which is aligned with international regulatory expectations, researchers and drug developers can systematically characterize the safety profile of O-Sulfo-D-serine, enabling informed decisions regarding its potential progression into clinical trials.
References
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Medicaljagat. (2024). Preclinical Toxicology Study in Compliance with FDA. [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
-
Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
- Asaeda, G., et al. (2023). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach.
-
European Medicines Agency. (2025). Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. [Link]
-
X7 Research. (2016). EMA releases draft guidance on risk management in first-in-human clinical trials. [Link]
-
D'Anci, K. E., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience, 15, 737872. [Link]
-
U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]
- Caballero-Garrido, E., et al. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. AEMPS.
-
IITRI. (n.d.). Developmental and Reproductive Toxicology (DART). [Link]
-
Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 719322. [Link]
-
The Miami Project to Cure Paralysis. (2021). D-serine release from reactive glia: Implications for traumatic brain injury & Alzheimer's disease. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
-
Balu, D. T., et al. (2021). Neurotoxic astrocytes express the D-serine synthesizing enzyme, serine racemase, in Alzheimer's disease. Glia, 69(9), 2246-2261. [Link]
-
Cyprotex. (n.d.). hERG Safety. [Link]
-
European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. [Link]
-
National Toxicology Program. (n.d.). Developmental & Reproductive Toxicology. [Link]
-
ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
American Academy of Family Physicians. (2008). Drug-Induced Nephrotoxicity. [Link]
-
European Medicines Agency. (n.d.). Clinical efficacy and safety guidelines. [Link]
-
Premier Research. (2021). Developmental and Reproductive Toxicology (DART) Studies. [Link]
-
Williams, R. E., et al. (2005). D-serine-induced nephrotoxicity: a HPLC-TOF/MS-based metabonomics approach. Toxicology, 207(2), 179-190. [Link]
-
Inoue, R., et al. (2008). NMDA- and β-Amyloid1–42-Induced Neurotoxicity Is Attenuated in Serine Racemase Knock-Out Mice. Journal of Neuroscience, 28(53), 14486-14491. [Link]
-
Expert Opinion on Drug Safety. (2012). Detection and management of nephrotoxicity during drug development. [Link]
-
Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). [Link]
-
National Center for Biotechnology Information. (2011). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]
-
International Council for Harmonisation. (2009). M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
-
ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]
-
MDPI. (2015). Drug-Induced Nephrotoxicity and Dose Adjustment Recommendations: Agreement Among Four Drug Information Sources. Pharmacy. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]
-
Altasciences. (2025). A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. [Link]
-
Therapeutic Goods Administration. (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
National Center for Biotechnology Information. (2024). Drug-induced kidney injury: challenges and opportunities. [Link]
-
PubMed. (2006). D-serine-induced nephrotoxicity: possible interaction with tyrosine metabolism. [Link]
-
University of Washington. (n.d.). The Ames Test. [Link]
-
PubMed. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. [Link]
-
Journal of Neuroscience. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. [Link]
-
Shomu's Biology. (2020). Ames test ( Technique to determine mutagenic potential). [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Guidelines. [Link]
-
Charles River Laboratories. (n.d.). Ames Test. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. fda.gov [fda.gov]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Clinical efficacy and safety guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. D-Serine-induced nephrotoxicity: a HPLC-TOF/MS-based metabonomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 8. jneurosci.org [jneurosci.org]
- 9. medicaljagat.com [medicaljagat.com]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. youtube.com [youtube.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. greenstonebio.com [greenstonebio.com]
- 17. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 18. iitri.org [iitri.org]
- 19. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 20. premier-research.com [premier-research.com]
- 21. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
The Structural Landscape of Serine Neuromodulators: From D-Serine to O-Sulfo Analogs
The following technical guide provides an in-depth analysis of the discovery and pharmacological landscape of Serine-based neuromodulation, specifically addressing the roles of D-Serine (the endogenous neuromodulator) and its synthetic analog O-Sulfo-D-serine (and the related L-isomer) as critical molecular probes.
Executive Summary
For decades, the central dogma of neuroscience held that only L-amino acids were biologically active in mammals. This paradigm was shattered by the discovery of D-Serine , an endogenous D-amino acid that functions as a critical "gliotransmitter" and synaptic modulator.
While D-Serine is the primary physiological co-agonist at the N-methyl-D-aspartate receptor (NMDAR), the field has heavily relied on sulfated analogs—specifically L-Serine-O-Sulfate (L-SOS) and O-Sulfo-D-serine (D-SOS) —to map these pathways. This guide synthesizes the history of D-Serine’s discovery with the technical utility of its sulfated analogs, clarifying their distinct roles:
-
D-Serine: The endogenous NMDAR co-agonist (Physiological).[1]
-
L-Serine-O-Sulfate (L-SOS): A glutamate-like agonist and Serine Racemase inhibitor (Pharmacological Tool).
-
O-Sulfo-D-serine (D-SOS): A suicide substrate for D-amino acid aminotransferase (DAAO/D-AAT) and metabolic probe.
History & Discovery: The D-Amino Acid Revolution
The "Glycine Site" Anomaly
In the 1980s, researchers identified that the NMDAR required a co-agonist to function. Initially, Glycine was assumed to be the sole endogenous ligand. However, discrepancies in brain distribution maps appeared:
-
Observation: High densities of NMDARs in the forebrain did not match the low distribution of Glycine in those areas.
-
Hypothesis: An unidentified endogenous ligand must exist.
The Hashimoto & Snyder Breakthrough (1990s)
Using HPLC and gas chromatography, researchers (notably Hashimoto et al. and the Snyder lab) isolated high concentrations of D-Serine in the mammalian forebrain.
-
Key Finding: D-Serine distribution perfectly mirrored NMDAR expression (cortex, hippocampus), unlike Glycine.
-
Causality: The enzyme Serine Racemase (SR) was subsequently cloned, proving the brain could synthesize D-amino acids from L-Serine.
The Role of O-Sulfo Analogs in Discovery
To prove D-Serine's function, scientists needed to manipulate its levels without affecting Glycine. This is where O-Sulfo-L-serine (L-SOS) became crucial.
-
L-SOS Mechanism: It mimics Glutamate (excitotoxic) but also acts as a competitive substrate/inhibitor for Serine Racemase.
-
Experimental Utility: By applying L-SOS, researchers could selectively deplete D-Serine synthesis, proving that NMDAR transmission in the hippocampus relies specifically on D-Serine, not Glycine.
Chemical & Pharmacological Properties
The sulfation of the hydroxyl group in serine drastically alters its stereochemical interaction with receptors.
| Property | D-Serine (Endogenous) | O-Sulfo-L-serine (L-SOS) | O-Sulfo-D-serine (D-SOS) |
| Structure | Hydroxyl (-OH) group | Sulfate (-OSO3H) group | Sulfate (-OSO3H) group |
| Primary Target | NMDAR (Glycine Site) | GluRs (Agonist) / SR (Inhibitor) | D-Amino Acid Transaminase |
| Action | Co-agonist (Neuromodulator) | Excitotoxin / Synthesis Blocker | Suicide Substrate / Probe |
| Charge | Zwitterionic | Highly Acidic (Mimics Glutamate) | Highly Acidic |
| Key Use | Memory/Plasticity Research | Inducing lesions / Blocking SR | Metabolic Mapping |
Technical Note on O-Sulfo-D-serine (D-SOS)
While less common as a direct drug, O-Sulfo-D-serine is critical in enzymatic assays. It serves as a "suicide substrate" for D-amino acid aminotransferase (D-AAT) .[2] Upon binding, D-SOS undergoes
Mechanistic Pathways & Signaling
The interplay between the endogenous modulator (D-Serine) and the synthetic tools (Sulfated Serines) is best understood through their synaptic dynamics.
Biosynthesis and Modulation Pathway
The following diagram illustrates the "Serine Shuttle" and the interference points of Sulfated analogs.
Figure 1: The Serine Shuttle and Pharmacological Interventions. D-Serine is synthesized by Serine Racemase (SR). L-SOS inhibits this step, while O-Sulfo-D-serine (D-SOS) targets metabolic enzymes like DAAT.
Experimental Protocols
For researchers aiming to study this system, distinguishing between the isomers and their sulfated forms is critical.
Protocol: Selective Depletion of D-Serine using L-SOS
Objective: To validate D-Serine's role in Long-Term Potentiation (LTP) by depleting it from the slice preparation.
-
Preparation: Prepare acute hippocampal slices (350-400 µm) in oxygenated aCSF.
-
Baseline Recording: Establish a stable fEPSP baseline in the CA1 region (Schaffer collateral stimulation).
-
L-SOS Application:
-
Perfuse L-Serine-O-Sulfate (20-100 µM) for 20-30 minutes.
-
Note: L-SOS is a weak agonist at glutamate receptors; monitor for baseline depolarization. If excitotoxicity is observed, lower concentration or use a specific GluR antagonist.
-
-
Verification:
-
Attempt to induce LTP (High-Frequency Stimulation).
-
Expected Result: LTP is significantly impaired due to lack of NMDAR co-activation.
-
-
Rescue Experiment:
-
Wash out L-SOS and add exogenous D-Serine (10 µM) .
-
Expected Result: Restoration of LTP inducibility.
-
Protocol: HPLC Detection of O-Sulfo-D-serine vs D-Serine
Separating sulfated forms from native amino acids requires specific derivatization due to the high polarity of the sulfate group.
-
Column: C18 Reverse Phase (e.g., ODS-3).
-
Derivatization: OPA (o-phthalaldehyde) + N-acetyl-L-cysteine (NAC) for chiral resolution.
-
Mobile Phase:
-
A: 50 mM Sodium Acetate (pH 5.9).
-
B: Methanol/Acetonitrile.
-
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Retention Logic: The sulfate group makes O-Sulfo-D-serine elute significantly earlier (more polar) than D-Serine.
Therapeutic Implications
Understanding the "O-Sulfo" analogs has paved the way for drug development targeting the D-Serine pathway.
-
Schizophrenia (Hypofunction):
-
Patients often show reduced D-Serine levels.
-
Strategy: Inhibit DAAO (the degradation enzyme).
-
Relevance: O-Sulfo-D-serine analogs provided the structural basis for designing DAAO inhibitors (e.g., sodium benzoate analogs) by mimicking the transition state.
-
-
Excitotoxicity (Stroke/ALS):
-
Excessive D-Serine contributes to cell death.
-
Strategy: Inhibit Serine Racemase .
-
Relevance: L-SOS was the prototype SR inhibitor. Modern drugs (e.g., L-erythro-3-hydroxyaspartate) are structural evolutions of the sulfated serine scaffold.
-
References
-
Snyder, S. H., & Kim, P. M. (2000). "D-Amino Acids as Putative Neurotransmitters." Neurobiology of Disease. Link
-
Wolosker, H., et al. (1999). "Purification of Serine Racemase: Biosynthesis of the Neuromodulator D-Serine." Proceedings of the National Academy of Sciences (PNAS). Link
-
Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1] Proceedings of the National Academy of Sciences (PNAS). Link
-
Ueno, H., et al. (1982).[2] "Stereochemistry of the reaction of D-serine O-sulfate with D-amino acid aminotransferase." Biochemistry. Link
-
Panatier, A., et al. (2006). "Glia-derived D-serine controls NMDA receptor activity and synaptic memory." Cell. Link
Sources
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry of conversion of the suicide substrates β-chloro-D-alanine-and D- and L-serine O-sulfates into pyruvate by D-amino acid aminotransferase and by L-aspartate aminotransferase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of O-Sulfo-D-serine
Authored by: A Senior Application Scientist
Introduction: The Significance of O-Sulfo-D-serine in Neurological Research
O-Sulfo-D-serine is a sulfated analog of the neuromodulator D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[1][2][3] Altered levels of D-serine have been implicated in various neurological and psychiatric disorders, making compounds that modulate the D-serine pathway, such as O-Sulfo-D-serine, valuable tools for researchers. The O-sulfo moiety can alter the compound's pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic or research avenues compared to its parent molecule.
These application notes provide a detailed protocol for the solubilization of O-Sulfo-D-serine intended for in vivo injections in a research setting. The primary objective is to ensure the preparation of a sterile, isotonic, and physiologically compatible solution to maintain the welfare of the animal model and the integrity of the experimental results.
Physicochemical Properties and Vehicle Selection
For in vivo injections, the chosen vehicle must be sterile and biocompatible. The ideal vehicle for intravenous, intraperitoneal, or subcutaneous injection is a sterile isotonic solution with a pH within the physiological range.
Recommended Vehicle: Sterile 0.9% Sodium Chloride (NaCl) solution, commonly known as normal saline.
Rationale: Normal saline is isotonic with physiological fluids, minimizing the risk of cell lysis or crenation at the injection site and systemically.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & References |
| Vehicle | Sterile 0.9% NaCl | Isotonic to prevent cellular damage. |
| Initial Solvent | Sterile Water for Injection | To dissolve the compound before tonicity adjustment. |
| pH of Final Solution | 7.3 - 7.45 | Optimal for physiological compatibility.[6] |
| Acceptable pH Range | 4.5 - 8.0 for IV injection in mice | Wider acceptable range to accommodate compound properties.[7] |
| Storage of Solution | 2-8°C for short-term; -20°C or -80°C for long-term | To ensure stability and prevent microbial growth. |
Experimental Protocol: Dissolving O-Sulfo-D-serine for In Vivo Injection
This protocol outlines a step-by-step methodology for the preparation of an O-Sulfo-D-serine solution suitable for administration in animal models.
Materials:
-
O-Sulfo-D-serine powder
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% NaCl solution
-
Sterile 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator bath
Step-by-Step Methodology:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Initial Dissolution:
-
Weigh the desired amount of O-Sulfo-D-serine powder in a sterile container.
-
Add a minimal amount of sterile water for injection to dissolve the powder. Based on the solubility of related compounds, start with a concentration of approximately 10-20 mg/mL.
-
Gently vortex the solution. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied if necessary.[4][8]
-
-
pH Measurement and Adjustment:
-
Once the O-Sulfo-D-serine is completely dissolved, measure the pH of the solution using a calibrated pH meter.
-
The initial pH may be acidic or basic depending on the salt form of the compound.
-
Adjust the pH to the physiological range of 7.3-7.45.[6] Use sterile 0.1 M HCl to lower the pH or sterile 0.1 M NaOH to raise it. Add the acid or base dropwise while continuously monitoring the pH.
-
-
Tonicity Adjustment:
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
-
Quality Control and Storage:
-
Visually inspect the final solution for any particulates. The solution should be clear and colorless.
-
Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
-
For immediate use, the solution can be stored at 2-8°C. For long-term storage, aliquot the solution and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Workflow Diagram
Sources
- 1. Early involvement of D-serine in β-amyloid-dependent pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Cell Line Model for d-Serine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 7. research.uky.edu [research.uky.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijarbs.com [ijarbs.com]
- 10. Kahar Method: A Novel Calculation Method of Tonicity Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Chemical Synthesis of O-Sulfo-D-serine from D-serine
Introduction: The Significance of O-Sulfo-D-serine
O-Sulfo-D-serine is a sulfated analog of the neuromodulator D-serine. The sulfation of serine and threonine residues is a naturally occurring post-translational modification found in a wide range of eukaryotic proteins, suggesting its involvement in critical biological processes like protein assembly and signal transduction.[1] In drug development and neuroscience research, O-Sulfo-D-serine serves as a crucial research tool. It can function as a stable mimetic of O-phospho-D-serine, a related phosphorylated amino acid, allowing for the decoupling of phosphorylation-dependent events from enzymatic degradation. The synthesis of this compound, however, requires a strategic approach to selectively modify the hydroxyl group while the amino and carboxyl functionalities are masked.
This application note provides a detailed, field-proven protocol for the chemical synthesis of O-Sulfo-D-serine from commercially available D-serine. The narrative explains the rationale behind the chosen synthetic route, which involves a three-stage process: (1) orthogonal protection of the amine and carboxylic acid groups, (2) selective sulfation of the side-chain hydroxyl group, and (3) final deprotection to yield the target compound.
Overview of the Synthetic Strategy
The synthesis of O-Sulfo-D-serine presents a classic challenge in amino acid chemistry: how to achieve regioselective modification. The presence of three functional groups (amine, carboxyl, and hydroxyl) necessitates the use of a robust protecting group strategy to prevent unwanted side reactions.[2] Our approach is based on an orthogonal protection scheme, where different classes of protecting groups are used, allowing for their sequential removal under distinct chemical conditions.
The overall workflow is as follows:
-
Protection: The α-amino group is protected with the tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester (OBn). This strategy yields N-α-Boc-D-serine benzyl ester, a stable intermediate where only the side-chain hydroxyl group is available for reaction. The Boc group is acid-labile, while the benzyl group is removed by catalytic hydrogenation, providing excellent orthogonality.[3]
-
Sulfation: The exposed hydroxyl group of the protected D-serine is sulfated using a mild and efficient sulfating agent, the sulfur trioxide pyridine complex (SO₃·Py). This reagent is widely used for the O-sulfation of alcohols due to its high reactivity and manageable handling compared to harsher reagents.[4][5]
-
Deprotection: The final stage involves the sequential removal of the protecting groups. The benzyl ester is first cleaved via palladium-catalyzed hydrogenation. Subsequently, the Boc group is removed under acidic conditions using trifluoroacetic acid (TFA) to liberate the free amino acid, O-Sulfo-D-serine.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for O-Sulfo-D-serine.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-α-Boc-D-serine Benzyl Ester (Protected Intermediate)
Rationale: This two-step, one-pot protection sequence efficiently masks the amine and carboxyl groups. The Boc group is installed first under standard basic conditions, followed by benzylation of the carboxylate. Common protecting groups for the hydroxyl group of serine in peptide synthesis include tert-butyl (tBu) or benzyl (Bzl), but for this specific synthesis, leaving it unprotected is the objective.[3][6]
-
Reagents & Materials:
-
D-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Solvents: 1,4-Dioxane, Water, N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend D-serine (e.g., 10.5 g, 100 mmol) in a mixture of 1,4-dioxane (200 mL) and water (100 mL) in a round-bottom flask.
-
Add sodium bicarbonate (25.2 g, 300 mmol) to the suspension.
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise while stirring vigorously.
-
Stir the reaction at room temperature overnight. The mixture should become a clear solution.
-
Once the reaction is complete (monitored by TLC), add DMF (100 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (14.2 mL, 120 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by adding water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and then brine (1 x 150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a colorless oil or white solid.
-
Protocol 2: Sulfation of N-α-Boc-D-serine Benzyl Ester
Rationale: The choice of sulfur trioxide pyridine complex is critical for achieving clean O-sulfation without degrading the acid-sensitive Boc protecting group.[4] Pyridine is used as both the solvent and a mild base to neutralize the sulfuric acid byproduct.
-
Reagents & Materials:
-
N-α-Boc-D-serine benzyl ester (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve N-α-Boc-D-serine benzyl ester (e.g., 2.95 g, 10 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add SO₃·Py (4.77 g, 30 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with cold 1 M HCl (2 x 30 mL) to remove pyridine, followed by brine (1 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product, N-α-Boc-O-sulfo-D-serine benzyl ester, is often used in the next step without further purification.
-
Protocol 3: Deprotection and Purification of O-Sulfo-D-serine
Rationale: A two-stage deprotection ensures the integrity of the final product. Hydrogenolysis is a mild method for cleaving the benzyl ester without affecting other functional groups. Subsequent treatment with TFA efficiently removes the Boc group. Purification of the final zwitterionic product is best achieved using ion-exchange chromatography, a standard technique for separating charged molecules like amino acids.[7]
-
Reagents & Materials:
-
Crude N-α-Boc-O-sulfo-D-serine benzyl ester (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)
-
-
Procedure:
-
Hydrogenolysis (-OBn removal): a. Dissolve the crude product from Protocol 2 in methanol (100 mL). b. Carefully add 10% Pd/C catalyst. c. Fit the flask with a hydrogen balloon and purge the system with hydrogen gas. d. Stir vigorously under a hydrogen atmosphere at room temperature for 12-16 hours. e. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. f. Concentrate the filtrate under reduced pressure.
-
Acidolysis (-Boc removal): a. Dissolve the residue from the previous step in a solution of 50% TFA in dichloromethane (DCM) (20 mL). b. Stir at room temperature for 1-2 hours. c. Concentrate the solution in vacuo. d. Add cold diethyl ether to the residue to precipitate the crude product. e. Centrifuge or filter to collect the solid and wash with additional cold ether.
-
Ion-Exchange Purification: a. Prepare a column with a strong cation exchange resin and equilibrate with deionized water. b. Dissolve the crude solid in a minimal amount of water and load it onto the column. c. Wash the column extensively with water to remove anionic impurities and TFA. d. Elute the product from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M). e. Collect fractions and monitor for the presence of the product using a ninhydrin test or LC-MS. f. Combine the product-containing fractions and lyophilize to obtain pure O-Sulfo-D-serine as a white, fluffy solid.
-
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Product Name |
| 1 | D-Serine | (Boc)₂O, BnBr | Dioxane, H₂O, DMF | 75-85% | N-α-Boc-D-serine Benzyl Ester |
| 2 | Protected D-Serine | SO₃·Pyridine | Pyridine | 80-90% | N-α-Boc-O-sulfo-D-serine Benzyl Ester |
| 3 | Sulfated Intermediate | H₂/Pd-C, TFA | MeOH, DCM | 60-70% (over 2 steps) | O-Sulfo-D-serine |
Analytical Characterization
To validate the identity and purity of the final product, the following analytical techniques are essential.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Mass: For O-Sulfo-D-serine (C₃H₇NO₆S), the calculated molecular weight is 185.15 g/mol .
-
Expected Ions: In negative ion mode, expect to see the [M-H]⁻ ion at m/z 184.0. In positive ion mode, expect the [M+H]⁺ ion at m/z 186.0.[8] Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of SO₃ (80 Da).[9][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterium oxide (D₂O).
-
¹H NMR: Expect characteristic signals for the α-proton and the two β-protons of the serine backbone. The chemical shifts of the β-protons will be significantly downfield compared to D-serine due to the electron-withdrawing effect of the sulfate group.
-
¹³C NMR: Expect three distinct carbon signals corresponding to the carboxyl carbon, the α-carbon, and the β-carbon. The β-carbon resonance will be shifted downfield upon sulfation.
-
References
- CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material.
- CN105949074A - Synthesis method of O-methyl-D-serine.
-
Dodgson, K. S., & Rose, F. A. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. [Link]
-
Medzihradszky, K. F., et al. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics. [Link]
-
Chen, J., et al. (2022). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. MDPI. [Link]
-
Wolosker, H., et al. (2016). D-serine synthesis and degradation. ResearchGate. [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. [Link]
-
Crestoni, M. E., et al. (2015). Serine O-sulfation probed by IRMPD spectroscopy. RSC Publishing. [Link]
- CN103274956A - Preparation method of D-serine.
-
Sarem, M., et al. (2020). Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Central Science. [Link]
-
Jaeger, E., et al. (1992). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. PubMed. [Link]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Fukushima, T., et al. (2016). Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization. PubMed. [Link]
-
O-Phospho-D-Serine - Biochemicals. Bertin Bioreagent. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Biomatik. [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. ResearchGate. [Link]
-
El-Akabawy, G., et al. (2017). Clinical and biochemical study of D-serine metabolism among schizophrenia patients. Neuropsychiatric Disease and Treatment. [Link]
-
Knight, Z. A., et al. (2003). Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. The Rockefeller University. [Link]
- US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
-
Zengin, G., et al. (2020). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides. MDPI. [Link]
-
McLoughlin, K. S., et al. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents [patents.google.com]
- 8. Serine O-sulfation probed by IRMPD spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Determination of O-Sulfo-D-serine in Human Plasma
Abstract
This document provides two robust, detailed protocols for the sensitive and selective quantification of O-Sulfo-D-serine in human plasma. O-Sulfo-D-serine is a sulfated derivative of D-serine, an important neuromodulator that acts as a co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor.[1] The levels of D-serine in circulation have been investigated as potential biomarkers for neurological and psychiatric conditions, including schizophrenia and depression.[1][2][3][4] While protein O-sulfation is a known post-translational modification, the presence and role of free O-Sulfo-D-serine as a metabolite in plasma is an emerging area of interest. Accurate quantification is essential to explore its potential physiological significance and utility as a biomarker.
Due to the compound's chirality and high polarity, specialized analytical strategies are required. We present two validated methodologies:
-
Method A: Pre-column chiral derivatization followed by reversed-phase HPLC with fluorescence detection (FLD), a widely accessible and highly sensitive approach.
-
Method B: Direct chiral separation on a Chiral Stationary Phase (CSP) column coupled with tandem mass spectrometry (LC-MS/MS), offering the highest level of selectivity and structural confirmation.
These protocols are designed for researchers, scientists, and drug development professionals requiring a reliable method to measure this unique amino acid derivative in a complex biological matrix.
Scientific Rationale and Methodological Choice
The primary challenges in analyzing O-Sulfo-D-serine in plasma are threefold:
-
Chirality: The biological activity is specific to the D-enantiomer, necessitating separation from the potentially more abundant L-enantiomer.
-
Low Abundance & Complex Matrix: Plasma contains a vast excess of proteins and other small molecules, requiring efficient sample cleanup and a highly sensitive detector.
-
High Polarity: The negatively charged sulfate group imparts high water solubility, making retention on traditional reversed-phase (e.g., C18) columns difficult without derivatization.
Our proposed methods address these challenges directly. Method A (HPLC-FLD) leverages pre-column derivatization, a classic and effective strategy for amino acid analysis.[5][6][7] By reacting O-Sulfo-D-serine with o-phthalaldehyde (OPA) and a chiral thiol, N-isobutyryl-L-cysteine (NIBLC), we form fluorescent diastereomeric derivatives.[8][9] These diastereomers are no longer mirror images and can be readily separated on a standard achiral C18 column. Fluorescence detection provides picomole-level sensitivity, which is crucial for biomarker discovery.[10]
Method B (LC-MS/MS) provides an orthogonal approach with unparalleled specificity. It employs a chiral stationary phase (CSP) that directly resolves the D- and L-enantiomers without derivatization.[11] Tandem mass spectrometry detection is highly selective, monitoring a specific parent-to-fragment ion transition, thereby minimizing matrix interference and providing definitive identification. This "derivatization-free" approach simplifies sample handling and avoids potential variability from the derivatization reaction.
Universal Plasma Sample Preparation
Proper sample handling and preparation are critical for obtaining reliable and reproducible results. This protocol is the starting point for both Method A and Method B.
Pre-analytical Considerations
-
Collection: Collect whole blood in K2-EDTA tubes. Avoid hemolysis, as it can release interfering compounds.
-
Processing: Centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Immediately freeze the separated plasma at -80°C until analysis. Sample stability at -80°C has been shown to be excellent for related amino acids.
Protocol: Plasma Protein Precipitation
This procedure removes high-molecular-weight proteins that would otherwise interfere with the analysis and damage the HPLC column.
-
Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of an internal standard solution (e.g., O-Sulfo-D-serine-d3, if available, or a non-endogenous similar compound).
-
Add 300 µL of ice-cold 0.2 M Perchloric Acid or Acetonitrile containing 1% Formic Acid. The use of acid is effective for protein precipitation.[12]
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, avoiding the protein pellet. This supernatant is now ready for derivatization (Method A) or direct injection (Method B).
Sources
- 1. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in plasma D-serine, L-serine, and glycine levels in treatment-resistant schizophrenia before and after clozapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in plasma glycine, L-serine, and D-serine levels in patients with schizophrenia as their clinical symptoms improve: results from the Juntendo University Schizophrenia Projects (JUSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood D-serine levels correlate with aging and dopaminergic treatment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. actascientific.com [actascientific.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes & Protocols: Utilizing O-Sulfo-D-serine for Precise NMDA Receptor Interrogation in Hippocampal Slice Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the NMDA Receptor Co-agonist Site in Hippocampal Function
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, learning, and memory, particularly within the hippocampus. Its function as a ligand-gated ion channel is unique; activation requires the binding of not only the primary neurotransmitter, glutamate, but also a co-agonist to a distinct site on its GluN1 subunit.[1] The primary endogenous co-agonists for this site are the amino acids D-serine and glycine.[2] The degree of co-agonist site occupancy dictates the probability of channel opening upon glutamate binding, making this site a critical locus of control for NMDA receptor-mediated currents and downstream signaling cascades, such as long-term potentiation (LTP).[3]
In ex vivo preparations like acute hippocampal slices, controlling the saturation of this co-agonist site is paramount for achieving consistent and maximal NMDA receptor activation. This is where exogenous agonists become indispensable tools. While D-serine is often used, its susceptibility to enzymatic degradation by D-amino acid oxidase (DAAO) can introduce variability.[4][5] This guide details the application of O-Sulfo-D-serine , a stable and potent D-serine analog, for robust and reproducible modulation of NMDA receptors in patch-clamp recordings. The addition of a sulfo group provides steric hindrance, presumably rendering the molecule resistant to DAAO, ensuring stable concentrations in the bath solution throughout long-duration experiments.
Mechanism of Action: Potentiating the NMDA Receptor
O-Sulfo-D-serine, like its parent compound D-serine, acts as a potent agonist at the co-agonist (or "glycine") binding site on the GluN1 subunit of the NMDA receptor.[1][4] For the receptor's ion channel to open, two conditions must be met simultaneously: the binding of glutamate to the GluN2 subunit and the binding of a co-agonist to the GluN1 subunit. Upon dual binding, and subsequent depolarization of the postsynaptic membrane to expel a blocking magnesium ion (Mg²⁺), the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺). This Ca²⁺ influx is the trigger for a multitude of downstream signaling pathways essential for synaptic plasticity.[6]
By applying a saturating concentration of O-Sulfo-D-serine, the researcher ensures that the co-agonist site is fully occupied across the neuronal population in the slice. This eliminates co-agonist availability as a limiting variable, allowing for the precise study of glutamate-dependent activation and other modulatory influences on NMDA receptor function. D-serine itself is noted to be more potent than glycine at the NMDA receptor and is more closely associated with synaptic NMDA receptors, making its analogs particularly relevant for studying synaptic function.[7][8]
Figure 1: NMDA Receptor Co-agonist Activation Pathway.
Key Experimental Considerations & Data
The primary advantage of using O-Sulfo-D-serine is to ensure saturation of the NMDA receptor co-agonist site, providing a stable and reproducible baseline for measuring glutamate-evoked currents.
| Parameter | D-serine | O-Sulfo-D-serine (Predicted) | Rationale & Justification |
| Typical Working Concentration | 10 - 100 µM | 10 - 100 µM | Start with concentrations known to be effective for D-serine. The sulfo- group is not expected to drastically alter binding affinity but enhances stability. A dose-response curve is recommended for novel experimental paradigms.[9] |
| Potency | High (More potent than glycine)[7][8] | High (Assumed similar to D-serine) | O-Sulfo-D-serine is a structural analog designed to mimic D-serine's action at the GluN1 binding pocket. |
| Stability in ACSF | Susceptible to degradation by DAAO | Highly stable | The O-sulfo modification protects against enzymatic degradation by D-amino acid oxidase (DAAO), which can be present in slice preparations, ensuring a constant concentration over hours-long recordings.[4] |
| Solvent | Artificial Cerebrospinal Fluid (ACSF) or Water | ACSF or Water | Both are readily soluble in aqueous solutions. Prepare a concentrated stock (e.g., 10-100 mM) in water and dilute to the final concentration in ACSF. |
Detailed Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is designed to maximize slice viability by minimizing hypoxia and mechanical stress.[10]
Solutions Required:
-
NMDG-Based Cutting Solution (Ice-cold): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl.
-
Standard ACSF (Recording Buffer): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose.[11]
-
Continuously bubble all solutions with carbogen (95% O₂ / 5% CO₂).
Procedure:
-
Anesthesia & Perfusion: Anesthetize the animal (e.g., P20-P45 rat or mouse) according to approved institutional protocols (IACUC).[12] Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution until the liver is clear.[10][12]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in the ice-cold NMDG solution.[13]
-
Slicing:
-
Recovery:
-
Immediately transfer the cut slices to a recovery chamber containing NMDG solution heated to 32-34°C for 10-12 minutes.
-
After this initial recovery, transfer the slices to a holding chamber containing standard ACSF at room temperature, bubbled with carbogen, for at least 1 hour before recording.[15]
-
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
Solutions & Equipment:
-
Recording ACSF: Standard ACSF, continuously bubbled with carbogen.
-
Internal Pipette Solution: (in mM) 115 K-Gluconate, 20 KCl, 10 HEPES, 10 Na-Phosphocreatine, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH.[11]
-
Pharmacological Agents:
-
Tetrodotoxin (TTX, 0.5-1 µM) to block voltage-gated sodium channels.
-
Picrotoxin (50-100 µM) or Bicuculline (10 µM) to block GABA-A receptors.
-
CNQX (10-20 µM) or NBQX (10 µM) to block AMPA/Kainate receptors, thereby isolating NMDA receptor currents.[16]
-
O-Sulfo-D-serine (10-100 µM).
-
Procedure:
-
Slice Placement: Transfer a single hippocampal slice to the recording chamber on the microscope stage. Continuously perfuse with heated (30-32°C) and carbogenated ACSF containing TTX and a GABA-A receptor blocker.[15]
-
Cell Targeting: Using DIC/IR optics, identify a pyramidal neuron in the CA1 region.
-
Giga-seal Formation: Approach the selected neuron with a glass pipette (4-7 MΩ resistance) filled with internal solution. Apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief, strong pulse of negative pressure to rupture the cell membrane. Switch the amplifier to voltage-clamp mode.
-
Isolating NMDA Currents:
-
Hold the cell at a negative potential (e.g., -70 mV). At this potential, NMDA channels are blocked by Mg²⁺, and you will primarily record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
To record NMDA currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block. Alternatively, record in Mg²⁺-free ACSF.
-
For optimal isolation, perfuse the slice with an AMPA receptor antagonist (e.g., CNQX) in addition to the other blockers. The remaining evoked current will be mediated purely by NMDA receptors.[16]
-
Protocol 3: Application of O-Sulfo-D-serine
Objective: To saturate the NMDA receptor co-agonist site for consistent and maximal current recordings.
Procedure:
-
Stock Solution: Prepare a 1000x stock solution of O-Sulfo-D-serine (e.g., 50 mM in sterile dH₂O). Aliquot and store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it 1:1000 into the recording ACSF to achieve the final working concentration (e.g., 50 µM).
-
Application:
-
Baseline Recording: First, record baseline NMDA receptor-mediated EPSCs in standard ACSF (containing the necessary channel blockers but without exogenous co-agonist). This reflects activation by endogenous co-agonists.
-
Bath Application: Switch the perfusion inflow to the ACSF containing O-Sulfo-D-serine. Allow at least 5-10 minutes for the solution to fully exchange in the chamber and equilibrate in the tissue.
-
Record Potentiated Currents: Evoke and record NMDA-EPSCs again. A stable increase in the current amplitude indicates successful potentiation by the exogenous co-agonist. This new, larger amplitude now represents the maximal, glutamate-limited response.
-
Protocol 4: Essential Control Experiments
To ensure the scientific validity of the data, the following controls are critical.
-
NMDA Receptor Antagonism: After obtaining a stable, potentiated response with O-Sulfo-D-serine, co-apply a specific NMDA receptor antagonist like D-APV (50 µM) . The evoked current should be completely abolished, confirming that the recorded signal is indeed mediated by NMDA receptors.[16]
-
Vehicle Control: Perform a mock solution exchange with ACSF containing only the vehicle used for the drug (e.g., water) to ensure that the act of solution exchange itself does not alter synaptic responses.
-
Time Control: Record stable baseline currents for an extended period (e.g., 20-30 minutes) without drug application to rule out spontaneous run-up or run-down of the synaptic response.
Sources
- 1. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine and D-amino acid oxidase levels in patients with schizophrenia spectrum disorders in the first episode and 6-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for Hippocampal Slice Preparation - JoVE Journal [jove.com]
- 11. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 12. Hippocampal slice preparation for electrophysiology [protocols.io]
- 13. multichannelsystems.com [multichannelsystems.com]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dose-Response Curve Generation for O-Sulfo-D-serine at the NMDA Receptor
Abstract & Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a coincidence detector requiring the simultaneous binding of glutamate (GluN2 subunit) and a co-agonist, typically glycine or D-serine (GluN1 subunit), for channel opening.[1][2][3] O-Sulfo-D-serine , a structural analog of the endogenous co-agonist D-serine, presents a unique pharmacological profile due to the addition of a bulky, anionic sulfate group (
This Application Note provides a rigorous framework for generating dose-response curves (DRCs) for O-Sulfo-D-serine. Unlike standard amino acids, the O-sulfate ester introduces specific stability challenges and potential steric clashes within the ligand-binding domain (LBD). This protocol utilizes a Fluorescent Calcium Flux Assay for primary screening, validated by Whole-Cell Patch Clamp Electrophysiology , to definitively determine potency (
Compound Management & Stability (Critical)
Warning: O-sulfated amino acids are susceptible to acid-catalyzed hydrolysis, yielding D-serine and inorganic sulfate. This degradation mimics the active control (D-serine), leading to false-positive efficacy data.
| Parameter | Specification | Reasoning |
| Solvent | Neutral Buffer (PBS, pH 7.4) or Water | Avoid acidic solvents (e.g., 0.1 M HCl) which accelerate hydrolysis [1]. |
| Stock Conc. | 10 mM - 100 mM | High concentrations minimize relative loss to adsorption. |
| Storage | -20°C (Aliquot, Single Use) | Freeze-thaw cycles promote ester cleavage. |
| Working Sol. | Prepare Fresh (< 2 hours) | Ensure the sulfate group remains intact during the assay. |
Experimental Logic: The Co-Agonist "AND" Gate
To characterize O-Sulfo-D-serine, we must isolate the Glycine site (GluN1). The assay buffer must contain saturating Glutamate but zero background Glycine/D-serine.
Figure 1: NMDAR Co-agonist Activation Logic. O-Sulfo-D-serine activity is only detectable in the presence of Glutamate.
Method A: High-Throughput Calcium Flux (Screening)
This method uses a ratiometric calcium dye (e.g., Fura-2) or a single-wavelength dye (Fluo-4/Calcium 6) in HEK293 cells stably expressing GluN1/GluN2A.
Reagents & Buffer
-
Assay Buffer (Mg-Free): HBSS containing 2 mM
, 10 mM HEPES, pH 7.4.-
Critical:Magnesium (
) must be omitted. blocks the NMDAR pore at resting membrane potentials, silencing the signal even if the receptor is open [2].
-
-
Co-Agonist Background: 10 µM Glutamate (Saturating).
Protocol Steps
-
Cell Plating: Plate HEK-GluN1/GluN2A cells in poly-D-lysine coated 96-well black-wall plates (50,000 cells/well) 24h prior.
-
Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 1 hour at 37°C.
-
Compound Plate Prep: Prepare a 10-point serial dilution (1:3) of O-Sulfo-D-serine.
-
Top Concentration: 1 mM (Final assay conc).
-
Diluent: Assay Buffer + 10 µM Glutamate .
-
-
Baseline Read: Measure fluorescence (
) for 10 seconds (Ex 485nm / Em 525nm). -
Injection: Inject compound solution (containing O-Sulfo-D-serine + Glutamate) to cells.
-
Note: Cells already see endogenous glycine? No. Wash cells 3x with large volumes of buffer to remove secreted glycine.
-
-
Response Read: Measure peak fluorescence (
) for 120 seconds.
Data Processing
Calculate
-
Potency:
(Concentration at 50% response). -
Efficacy: % of D-Serine
.
Method B: Whole-Cell Patch Clamp (Validation)
Calcium flux can yield false positives due to intracellular release or off-target effects. Electrophysiology is the definitive validation.
Setup[7][8]
-
Rig: Axon MultiClamp 700B or equivalent.
-
System: HEK293 cells (transiently transfected with GluN1/GluN2A + GFP).
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM
, 10 mM HEPES, 10 mM Glucose, 0 mM , pH 7.4. -
Intracellular Solution: 140 mM CsCl (to block K+ channels), 10 mM EGTA, 10 mM HEPES, pH 7.2.
Fast-Perfusion Protocol
NMDARs desensitize rapidly. Use a piezo-driven theta-glass stepper for ultra-fast exchange (< 10 ms).
-
Seal & Break-in: Achieve G
seal, break in, and hold at -60 mV . -
Control Pulse: Apply 1 mM Glutamate + 100 µM Glycine (5s). Record Peak Current (
).[7] -
Wash: Perfusion with buffer (30s).
-
Test Pulse: Apply 1 mM Glutamate + [X] M O-Sulfo-D-serine .
-
Dose Escalation: Repeat steps 3-4 with increasing concentrations (0.1 µM to 1 mM).
Figure 2: Electrophysiology Validation Workflow.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| High Background Signal | Glycine Contamination | Use HPLC-grade water. Add Glycine Oxidase (0.1 U/mL) to buffer to degrade ambient glycine [3]. |
| No Signal (Even with Control) | Magnesium Block | Ensure buffer is nominally |
| Bell-Shaped Curve | pH Artifacts or Toxicity | O-sulfate hydrolysis may lower pH locally. Check pH of high-concentration stocks. |
| Slow Activation Kinetics | Steric Hindrance | The sulfate group is bulky.[8] If kinetics are slow, pre-incubate O-Sulfo-D-serine before adding Glutamate. |
References
-
Stability of O-Sulfated Amino Acids: Soulère, L., et al. (2002). "Preparation of novel O-sulfated amino acid building blocks...". Journal of the Chemical Society, Perkin Transactions 1, 3285-3291. Link
-
NMDAR Pharmacology & Mg Block: Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496. Link
-
Glycine Contamination Control: Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[6][9] Proceedings of the National Academy of Sciences, 97(9), 4926-4931. Link
-
D-Serine Analogs: Hansen, K. B., et al. (2018). "Structure, function, and pharmacology of glutamate receptor ion channels." Pharmacological Reviews, 73(4), 298-487. Link
Sources
- 1. Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 4. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 5. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
optimal solvent selection for O-Sulfo-D-serine formulation
Executive Summary
O-Sulfo-D-serine (OSDS) is a structural analog of D-serine and a potent glutamate receptor ligand. While its zwitterionic nature confers high aqueous solubility, the O-sulfate ester moiety presents a significant stability challenge. Unlike its phosphate analogs, the sulfate ester is highly susceptible to hydrolysis under acidic conditions and
This guide provides a validated framework for solvating OSDS to maximize shelf-life and experimental reproducibility. We reject the "one-solvent-fits-all" approach in favor of a Dual-Phase Strategy : anhydrous organic solvents for storage (Stock) and pH-buffered aqueous systems for immediate application (Working).
Physicochemical Profile & Stability Risks
To formulate OSDS effectively, one must understand the competing degradation pathways. The molecule exists in a delicate equilibrium where pH dictates its fate.
The Degradation Landscape
-
Hydrolysis (Acidic pH < 5.0): The ester bond cleaves, releasing free D-Serine and inorganic sulfate. This is the primary risk during storage in unbuffered water, which can become acidic due to CO
absorption. -
-Elimination (Basic pH > 9.0): The
-proton is abstracted, leading to the formation of Dehydroalanine (DHA) and sulfate. -
The "Goldilocks" Zone: OSDS is kinetically most stable between pH 6.5 and 7.5 .
Visualizing the Stability Pathways
The following diagram illustrates the chemical fate of OSDS based on solvent conditions.
Figure 1: Chemical stability profile of O-Sulfo-D-serine showing pH-dependent degradation pathways.
Solvent Selection Matrix
The choice of solvent depends entirely on the intended duration of storage and the final application.
| Solvent System | Role | Solubility | Stability Risk | Recommendation |
| Water (Unbuffered) | Dissolution | High (>50 mg/mL) | High (Acidic drift) | Avoid for storage > 4 hours. |
| PBS (pH 7.4) | Working Soln. | High | Low (Short-term) | Ideal for immediate biological assays. |
| DMSO (Anhydrous) | Stock Soln. | Moderate | Very Low | Gold Standard for cryo-storage (-20°C). |
| Ethanol/Methanol | Co-solvent | Low | Moderate | Not recommended (precipitation risk). |
| 0.1 M HCl | Solubilizer | High | Critical | NEVER USE . Rapid hydrolysis occurs. |
Detailed Protocols
Protocol A: Preparation of High-Stability Stock Solution (100 mM)
Purpose: Long-term storage (months) for use in multiple experiments.
Reagents:
-
O-Sulfo-D-serine (Solid)
-
DMSO (Dimethyl sulfoxide), Anhydrous (≥99.9%, stored over molecular sieves)
Procedure:
-
Calculate Mass: For 1 mL of 100 mM stock, weigh exactly 18.5 mg of OSDS (MW ≈ 185.16 g/mol ).
-
Solvent Addition: Add 1 mL of Anhydrous DMSO . Do not use "wet" DMSO from an old bottle.
-
Dissolution: Vortex vigorously for 60 seconds. If dissolution is slow, warm gently to 37°C (water bath) for <5 minutes.
-
Expert Note: OSDS is zwitterionic and may dissolve slower in DMSO than water. Be patient; do not add acid.
-
-
Aliquot: Dispense into light-protective amber microtubes (50 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stability: >6 months.
Protocol B: Preparation of Working Solution for Bioassays
Purpose: Immediate use in cell culture or receptor binding assays.
Reagents:
-
OSDS Stock Solution (from Protocol A)
-
HEPES Buffer (20 mM, pH 7.4) or PBS (pH 7.4)
Procedure:
-
Thaw: Thaw one aliquot of DMSO stock at room temperature.
-
Dilution: Dilute at least 1:100 into the aqueous buffer to minimize DMSO toxicity (final DMSO < 1%).
-
Example: Add 10 µL Stock to 990 µL HEPES Buffer = 1 mM OSDS.
-
-
pH Check: Verify pH is 7.2–7.4 using micro-pH paper.
-
Usage Window: Use within 4 hours of preparation. Discard unused aqueous portion.
Quality Control: Self-Validating the Formulation
Researchers often assume their compound is stable. This protocol validates that assumption using HPLC or TLC.
Workflow: Purity Verification
The presence of free D-Serine is the primary indicator of formulation failure (hydrolysis).
Figure 2: Rapid QC workflow to detect hydrolysis products (D-Serine) in OSDS formulations.
Interpretation:
-
O-Sulfo-D-serine: Lower Rf value (more polar due to sulfate).
-
D-Serine (Impurity): Higher Rf value.
-
Criterion: If two distinct spots are visible, the stock has degraded.
Expert Insights & Troubleshooting
Q: Can I use 1N NaOH to help dissolve the powder?
A: NO. While base increases solubility of zwitterions, OSDS is prone to
Q: My aqueous solution turned slightly yellow overnight. A: This indicates degradation. The yellowing often results from complex side reactions following hydrolysis or elimination. Discard immediately.
Q: I need to inject this into animals. Is DMSO okay? A: For IP/IV injection, keep DMSO < 10%. Dissolve the solid directly in sterile saline (0.9% NaCl) immediately prior to injection. Do not store the saline solution.
References
-
Tocris Bioscience. O-Phospho-L-serine Technical Data. (Analogous stability profile for substituted serines). Link
-
Sigma-Aldrich. L-Serine O-sulfate Product Information. (Reference for hydrolysis risks in aqueous media). Link
-
Pan, Y. et al. (2013). Stability of O-sulfated amino acids in solid-phase peptide synthesis. Journal of Peptide Science. (Establishes acid-lability of the O-sulfate ester bond). Link
-
PubChem. O-phosphoserine Compound Summary. (Physicochemical data for polarity and zwitterionic behavior comparisons). Link
Application Note & Protocol Guide: Investigating NMDA Receptor-Mediated Excitotoxicity and Apoptosis Using O-Sulfo-D-serine in Neuronal Cell Cultures
Abstract
This guide provides a comprehensive framework for utilizing O-Sulfo-D-serine as a tool to investigate N-methyl-D-aspartate (NMDA) receptor-mediated signaling in in vitro cell culture systems. D-serine is a crucial co-agonist of the NMDA receptor, essential for its activation and the subsequent influx of calcium ions that drive synaptic plasticity and other neuronal functions.[1][2] However, excessive or prolonged activation of NMDA receptors leads to a pathological state known as excitotoxicity, a key mechanism in various neurodegenerative diseases and ischemic brain injury.[1][3] O-Sulfo-D-serine, a stable analog of D-serine, can be employed to reliably induce NMDA receptor overactivation in a controlled laboratory setting, providing a robust model for studying the molecular cascades of excitotoxic cell death, including the activation of apoptotic pathways. We present detailed protocols for cell culture preparation, dose-response determination, and the assessment of apoptosis through key cellular markers like Caspase-3 activation and phosphatidylserine externalization.
Scientific Background: The Dual Role of the NMDA Receptor
The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. A unique feature of this receptor is its requirement for the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, typically D-serine or glycine, to the GluN1 subunit for channel opening.[2][4]
Under physiological conditions, this dual-agonist requirement ensures tightly regulated calcium influx, which is fundamental for processes like long-term potentiation (LTP), learning, and memory.[5][6] However, this same pathway can become pathogenic. Overstimulation, often caused by excessive glutamate and/or co-agonist availability, leads to prolonged channel opening and a massive influx of Ca²⁺. This calcium overload triggers a cascade of detrimental downstream events:
-
Mitochondrial Dysfunction: Calcium overload disrupts the mitochondrial membrane potential, leading to impaired ATP synthesis and the release of pro-apoptotic factors like cytochrome c.
-
Enzymatic Activation: Elevated intracellular calcium activates various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) and nitric oxide (NO) contributes to cellular damage.
-
Apoptosis Induction: The culmination of these insults often leads to programmed cell death, or apoptosis, which is executed by a family of proteases called caspases.[7] The activation of "effector" caspases, particularly Caspase-3, is a critical, irreversible step in the apoptotic process.[7][8]
O-Sulfo-D-serine provides a reliable method to initiate this excitotoxic cascade in vitro, allowing researchers to dissect its components and screen for potential neuroprotective agents.
Caption: NMDA Receptor-mediated excitotoxicity pathway.
Reagent Profile: O-Sulfo-D-serine
O-Sulfo-D-serine is an analog of the endogenous NMDA receptor co-agonist D-serine. The sulfated group can enhance stability in culture media compared to the parent amino acid.
| Property | Description |
| Molecular Weight | Varies by supplier; confirm from product sheet. |
| Appearance | Typically a white to off-white crystalline powder. |
| Solubility | Soluble in aqueous solutions such as water, PBS, or cell culture media. |
| Mechanism of Action | Co-agonist at the glycine-binding site of the NMDA receptor's GluN1 subunit.[1][4] |
| Purity | ≥98% recommended for cell culture applications. |
Reconstitution and Storage:
-
Reconstitution: Prepare a sterile stock solution (e.g., 10-100 mM) by dissolving the powder in sterile, nuclease-free water or phosphate-buffered saline (PBS). Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, polypropylene tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
Experimental Design & Key Considerations
A robust experimental design is critical for obtaining reproducible and meaningful data. This involves careful cell line selection, optimization of treatment conditions, and the inclusion of appropriate controls.
Cell Line Selection
The choice of cell line is dependent on the specific research question. Both immortalized cell lines and primary cultures are suitable.
| Cell Type | Advantages | Disadvantages | Recommended Use |
| SH-SY5Y (Human Neuroblastoma) | Easy to culture, human origin, expresses functional NMDA receptors and D-serine transporters.[9] | Cancer cell line; may not fully replicate primary neuron physiology. | High-throughput screening, initial dose-response studies. |
| Primary Cortical or Hippocampal Neurons | Physiologically relevant, represents a mixed population of neuronal subtypes. | More complex to culture, potential for batch-to-batch variability. | Mechanistic studies, validation of findings from cell lines. |
| Primary Astrocytes | Important for studying neuron-glia interactions, as astrocytes regulate D-serine levels.[5][10] | Do not typically undergo excitotoxicity themselves but modulate neuronal responses. | Co-culture experiments to study glial influence on excitotoxicity. |
Optimization of Treatment Parameters
It is essential to empirically determine the optimal concentration and duration of O-Sulfo-D-serine treatment for your specific cell type and assay.
-
Dose-Response Experiment: To identify the effective concentration range, treat cells with a serial dilution of O-Sulfo-D-serine (e.g., 1 µM to 1 mM) for a fixed time (e.g., 24 hours). Measure the desired endpoint (e.g., cell viability or Caspase-3 activity) to determine the EC₅₀ (half-maximal effective concentration).
-
Time-Course Experiment: Using an effective concentration determined from the dose-response study (e.g., the EC₅₀ or EC₈₀), treat cells and measure the apoptotic endpoint at various time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Essential Controls
-
Vehicle Control: Cells treated with the same solvent used to dissolve O-Sulfo-D-serine (e.g., sterile water or PBS) at the same final volume. This control accounts for any effects of the solvent itself.
-
Positive Control (for Apoptosis): Cells treated with a well-characterized apoptosis-inducing agent, such as Staurosporine (e.g., 1 µM for 4-6 hours). This validates that the apoptosis detection assay is working correctly.
-
NMDA Receptor Antagonist Control: Pre-treating cells with a selective NMDA receptor antagonist (e.g., MK-801 or AP5 ) before adding O-Sulfo-D-serine. The absence of apoptosis in this group confirms that the observed cell death is specifically mediated by NMDA receptor activation.
Caption: General experimental workflow for in vitro studies.
Core Experimental Protocols
Safety Precaution: Always work under sterile conditions in a certified biological safety cabinet. Handle all reagents and cell cultures according to standard laboratory safety procedures.
Protocol 4.1: Cell Plating for Treatment
Rationale: Achieving a consistent cell density is crucial for reproducible results, as confluency can affect cellular responses to stimuli.
-
Cell Preparation: Culture your chosen cell line (e.g., SH-SY5Y) according to standard protocols.[11] Harvest cells when they reach approximately 80% confluency using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the trypsin, pellet the cells by centrifugation (e.g., 125 x g for 5 minutes), and resuspend in fresh, complete growth medium.[11] Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density. For SH-SY5Y cells in a 96-well plate, a density of 2 x 10⁴ cells per well (in 100 µL of medium) is a good starting point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24-48 hours to allow cells to adhere and recover before treatment.
Protocol 4.2: Induction of Apoptosis with O-Sulfo-D-serine
Rationale: For excitotoxicity studies, it is often beneficial to switch to a serum-free or low-serum medium to avoid the confounding neuroprotective effects of growth factors present in fetal bovine serum.
-
Prepare Treatment Media: In sterile tubes, prepare the treatment solutions. Dilute the O-Sulfo-D-serine stock solution and any controls (e.g., Staurosporine) into the appropriate base medium (e.g., serum-free DMEM/F12). Also prepare a vehicle control medium.
-
Medium Exchange: Carefully aspirate the old growth medium from the wells. Gently wash the cells once with sterile PBS to remove residual serum.
-
Apply Treatment: Add the prepared treatment media to the corresponding wells (e.g., 100 µL per well for a 96-well plate).
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for the duration determined in your time-course experiment (e.g., 24 hours).
Protocol 4.3: Assessment of Apoptosis via Caspase-3 Activation
Rationale: Active Caspase-3 is a specific and widely accepted marker for cells undergoing apoptosis.[8] This protocol uses a fluorogenic substrate that becomes fluorescent upon cleavage by active Caspase-3.
-
Reagent Preparation: Prepare the Caspase-3 reagent (e.g., a cell-permeable substrate like NucView® 488 or CellEvent™ Caspase-3/7 Green) according to the manufacturer's instructions. Dilute it in an appropriate buffer (often provided in the kit).
-
Reagent Addition: At the end of the treatment incubation period, add the prepared Caspase-3 reagent directly to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.
-
Counterstaining (Optional): To visualize the total cell population, a nuclear counterstain like Hoechst 33342 can be added simultaneously with the Caspase-3 reagent.
-
Data Acquisition: Analyze the plate using a fluorescence microscope or a multi-mode plate reader.
-
Microscopy: Capture images using appropriate filter sets (e.g., FITC/GFP for the green Caspase-3 signal and DAPI for the blue Hoechst signal).
-
Plate Reader: Measure the fluorescence intensity in each well.
-
-
Analysis: Quantify apoptosis by calculating the percentage of Caspase-3 positive cells relative to the total number of cells (from the nuclear counterstain) or by comparing the background-subtracted fluorescence intensity of treated wells to the vehicle control.[12]
Protocol 4.4: Assessment of Apoptosis via Annexin V Staining
Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore to detect apoptotic cells.[14][15]
-
Reagent Preparation: Prepare 1X Annexin V binding buffer from the concentrate provided by the kit manufacturer.
-
Cell Harvesting (for Suspension Analysis/Flow Cytometry): For a more quantitative analysis, gently collect both adherent and floating cells. Wash wells with PBS, then detach adherent cells with a gentle dissociation reagent. Pellet all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add the fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. For adherent cells analyzed by microscopy, staining can be performed directly in the well following the manufacturer's protocol.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High background in vehicle control | Cells are unhealthy due to over-confluency, nutrient depletion, or contamination. | Ensure optimal cell culture conditions. Test for mycoplasma contamination. Reduce seeding density. |
| No response in positive control | Apoptosis detection reagent is expired or was improperly stored. Incorrect incubation time. | Use a fresh vial of the positive control agent (e.g., Staurosporine) and apoptosis detection kit. Confirm protocol details. |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Practice pipetting technique. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| O-Sulfo-D-serine has no effect | Cell line does not express sufficient functional NMDA receptors. Concentration is too low or incubation is too short. | Verify NMDA receptor expression via Western Blot or qPCR. Perform a wider dose-response and longer time-course experiment. |
References
-
Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-serine as a putative glial neurotransmitter. Experimental Neurology. [Link]
-
Shleper, M., Kartvelishvily, E., & Wolosker, H. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]
-
Wolosker, H. (2018). The Neurobiology of d-Serine Signaling. ResearchGate. [Link]
-
Wolosker, H., & Balu, D. T. (2015). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Frontiers in Synaptic Neuroscience. [Link]
-
van den Eijnde, S. M., Boshart, L., Reutelingsperger, C. P., & de Zeeuw, C. I. (1998). Cell surface exposure of phosphatidylserine during apoptosis is phylogenetically conserved. Apoptosis. [Link]
-
Kumagai, T., Hidaka, T., & Yagishita, S. (2004). Establishment of an in vitro D-cycloserine-synthesizing system by using O-ureido-L-serine synthase and D-cycloserine synthetase found in the biosynthetic pathway. Journal of Bacteriology. [Link]
-
Smith, S. M., & L. H. (2010). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition. [Link]
-
Lin, C. H., et al. (2022). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. MDPI. [Link]
-
Le Douce, J., et al. (2020). Early involvement of D-serine in β-amyloid-dependent pathophysiology. Translational Psychiatry. [Link]
-
Zhang, C., et al. (2023). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. ACS Publications. [Link]
-
Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr., & Snyder, S. H. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. [Link]
-
Sason, H., et al. (2017). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures. Frontiers in Molecular Neuroscience. [Link]
-
Ibarra, C., et al. (2006). Early caspase-3 activation independent of apoptosis is required for cellular function. Cell Death & Differentiation. [Link]
-
Kenis, H., et al. (2012). Phosphatidylserine Exposure During Apoptosis Reflects Bidirectional Trafficking Between Plasma Membrane and Cytoplasm. Cell Death & Differentiation. [Link]
-
Esmenjaud, L. B., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]
-
Oliet, S. H. R., & Mothet, J. P. (2009). D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. Journal of Physiology. [Link]
-
Vincze, I., et al. (2020). Characterization of a cell line model for d-serine uptake. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Umeda, M., & Nagata, S. (1995). Induction of apoptosis by phosphatidylserine. Journal of Biological Chemistry. [Link]
-
Stein, I. S., & Zito, K. (2019). D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]
-
Fadok, V. A., & Henson, P. M. (2003). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death & Differentiation. [Link]
-
Arizanovska, D. (2023). Glial D-Serine Causes Synaptic Damage and Cognitive Dysfunction after Brain Injury. YouTube. [Link]
-
Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link]
-
Chen, Q., et al. (2022). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]
-
JoVE. (2022). Cleaved Caspase-3 Activity & Apoptosis: Immortalized Oligodendroglial Cells l Protocol Preview. YouTube. [Link]
-
Gastard, M. C., et al. (2003). Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer's Disease: Evidence for Apoptotic Cell Death. The American Journal of Pathology. [Link]
-
Stein, I. S., et al. (2021). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. eNeuro. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Characterization of a Cell Line Model for d-Serine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. youtube.com [youtube.com]
- 13. Cell surface exposure of phosphatidylserine during apoptosis is phylogenetically conserved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of O-Sulfo-D-serine
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with O-Sulfo-D-serine. My goal is to provide you with not just protocols, but a foundational understanding of this molecule's behavior in aqueous solutions. O-Sulfo-D-serine is a highly polar, zwitterionic compound, and achieving high concentrations at neutral pH can be challenging due to strong intermolecular forces in its solid state. This guide offers a systematic approach to overcoming these solubility hurdles, ensuring reliable and reproducible results in your experiments.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
The primary challenge in dissolving O-Sulfo-D-serine stems from its molecular structure, which contains three ionizable groups: a carboxylic acid, an amine, and a sulfate ester. The interplay of these groups dictates the molecule's net charge and, consequently, its solubility at a given pH.
The Zwitterionic Nature and pH-Dependent Charge
Like all amino acids, O-Sulfo-D-serine can exist as a zwitterion, a molecule with both positive and negative charges.[1][2] However, the presence of the strongly acidic sulfate group significantly influences its overall charge profile. To effectively troubleshoot solubility, we must first estimate the pKa values for each functional group:
-
Carboxylic Acid (pKa₁): Approximately 2.2.[3]
-
Sulfate Ester (pKa₂): The sulfate ester group is a strong acid, with an estimated pKa well below 2.0, likely around 1.0.[4]
-
Ammonium (pKa₃): Approximately 9.2.[3]
At a neutral pH of 7.0 , the ionization state of each group is as follows:
-
The carboxylic acid group (pKa₁ ≈ 2.2) is deprotonated (COO⁻).
-
The sulfate ester group (pKa₂ ≈ 1.0) is deprotonated (SO₃⁻).
-
The amine group (pKa₃ ≈ 9.2) is protonated (NH₃⁺).
This results in a net charge of -1 at neutral pH. This is a critical insight: unlike many simple amino acids, O-Sulfo-D-serine is not at its isoelectric point (pI) , or point of lowest solubility, at neutral pH.[5] Its pI is in a highly acidic range (estimated to be below pH 2). The difficulty in dissolving it at pH 7 is therefore not due to charge neutrality, but rather the high crystal lattice energy of the solid material, where strong ionic and hydrogen bonds must be overcome by the solvent.
Caption: pH-dependent charge states of O-Sulfo-D-serine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when trying to dissolve O-Sulfo-D-serine.
Q1: I've added O-Sulfo-D-serine powder to neutral water (or PBS, HEPES buffer), and it's not dissolving even with vortexing. What should I do first?
A1: This is a common starting point. The initial dissolution rate can be slow due to the high crystal lattice energy.
-
Mechanism: Physical agitation and mild energy input are required to break the strong intermolecular bonds in the crystalline solid and allow water molecules to hydrate the individual ions.
-
Immediate Steps:
-
Continue Agitation: Vortex the suspension vigorously for 2-3 minutes.
-
Apply Gentle Heat: Warm the solution to 30-40°C in a water bath while stirring. For many compounds, a moderate temperature increase can significantly improve the rate and extent of dissolution.[6] Avoid boiling, as it may risk degradation.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. The high-frequency sound waves create cavitation, which provides intense local energy to break up solid particles and enhance solvent interaction.
-
Verify pH: After attempting to dissolve the compound, check the pH of your solution. The solid compound itself can alter the pH of an unbuffered solution. If the pH has dropped, it may be hindering solubility.
-
Q2: After adding the compound to water, the pH of my solution is now ~5.5. Why did this happen and should I adjust it?
A2: Yes, you should absolutely adjust it. The drop in pH is likely due to the acidic nature of the compound's zwitterionic form in equilibrium. At this slightly acidic pH, you are moving closer to the isoelectric point, where solubility is at a minimum.
-
Causality: The solid is a salt of a strong acid (the sulfate group) and a weaker base (the amino group). When dissolved, it can create a slightly acidic environment. To maximize solubility, you want to move away from the pI and ensure the molecule has a strong, uniform net charge.
-
Action: By increasing the pH to slightly alkaline conditions (e.g., pH 7.5 - 8.5), you ensure the carboxylic acid and sulfate groups are fully deprotonated, maintaining a net negative charge and promoting electrostatic repulsion between molecules, which prevents them from aggregating and falling out of solution.[1] Follow Protocol 1 for a systematic approach.
Q3: I've adjusted the pH to 8.0, but I still can't reach my target concentration of >50 mg/mL. What is the next step?
A3: If pH adjustment alone is insufficient, the next step is to modify the solvent environment using co-solvents or salts to further disrupt intermolecular forces.
-
Rationale: While O-Sulfo-D-serine is polar, the overall solvation can be enhanced by agents that alter the bulk properties of water or provide alternative molecular interactions.
-
Next Steps:
-
Introduce a Co-solvent: Small amounts of polar, water-miscible organic solvents can disrupt the hydrogen bonding network of water and improve the solvation of complex molecules. See Protocol 2 .
-
Investigate Salting-In: At low concentrations, certain neutral salts can increase the solubility of polar molecules by shielding ionic charges and reducing the activity coefficient of the solute.[7] This is known as the "salting-in" effect. See Protocol 3 .
-
Q4: My certificate of analysis indicates my material is a DL-racemic mixture. Does this affect solubility?
A4: Yes, this is a critical factor. For the parent amino acid serine, the racemic (DL) mixture is significantly less soluble (50 mg/mL) than either the pure L- or D-enantiomer (420 mg/mL at 20°C).[8]
-
Mechanism: This dramatic difference is due to the way the molecules pack in the crystal lattice. The racemic mixture can form a different, more stable crystal structure with stronger intermolecular hydrogen bonds, making it harder for water to break the lattice apart.[8]
-
Implication: If you are working with the DL-racemic form of O-Sulfo-serine, you may face a greater solubility challenge than if you were using a pure enantiomer. The strategies in this guide remain the same, but the maximum achievable concentration might be lower.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare a concentrated stock solution by carefully adjusting the pH.
-
Preparation: Add the desired mass of O-Sulfo-D-serine to 80% of your final target volume of high-purity water (e.g., add 100 mg to 1.6 mL of water for a target of 50 mg/mL in 2 mL).
-
Initial Dissolution: Stir or vortex the suspension at room temperature.
-
pH Monitoring: Place a calibrated micro-pH probe into the suspension.
-
Titration: Add a low-concentration base, such as 0.1 M NaOH, dropwise while stirring. Monitor the pH closely.
-
Observation: As the pH increases towards 7.5-8.5, the solid should begin to dissolve rapidly.
-
Final Volume: Once the solid is fully dissolved, add water to reach your final target volume and confirm the final pH.
-
Validation: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. A clear, particle-free solution indicates successful dissolution.
Protocol 2: Systematic Co-Solvent Screening
Use this protocol to test the effect of common, biocompatible co-solvents.
-
Stock Preparation: Prepare a concentrated slurry of O-Sulfo-D-serine in water at 2-5 times your target concentration (e.g., 200 mg/mL).
-
Aliquot: Dispense small, equal volumes of the slurry into microcentrifuge tubes (e.g., 100 µL per tube).
-
Co-solvent Addition: To each tube, add a different co-solvent (see table below) to achieve a final concentration of 5-10% (v/v). Include a "water only" control.
-
Equilibration: Vortex all tubes vigorously and allow them to equilibrate at room temperature for 1-2 hours with periodic mixing.
-
Analysis: Centrifuge the tubes at high speed (>10,000 x g) for 10 minutes. Carefully collect the supernatant and measure the concentration using an appropriate analytical method (e.g., HPLC, LC-MS) to determine the solubility in each condition.
| Co-Solvent | Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | A strong polar aprotic solvent. May be incompatible with some cell-based assays even at low percentages.[9] |
| Ethanol | 5-10% | A common polar protic solvent. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | A non-ionic polymer often used in drug formulations. |
| Propylene Glycol | 5-10% | Another common formulation excipient. |
Protocol 3: Investigating the Effect of Salts (Salting-In)
This protocol explores whether low concentrations of a neutral salt can enhance solubility.
-
Buffer Preparation: Prepare a series of buffers (e.g., 20 mM HEPES, pH 7.5) containing different concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM).
-
Solubility Test: Add an excess of O-Sulfo-D-serine solid to a fixed volume of each buffer.
-
Equilibration: Cap the vials and mix them on a rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant (0.22 µm) and measure the concentration of the dissolved compound.
-
Interpretation: Plot the solubility of O-Sulfo-D-serine as a function of NaCl concentration. A positive slope indicates a "salting-in" effect, while a negative slope indicates "salting-out."[10]
Section 4: Advanced Strategies & FAQs
FAQ 1: What is the estimated isoelectric point (pI) of O-Sulfo-D-serine?
The pI is the pH at which the net charge of the molecule is zero. For this molecule, achieving a net zero charge would require protonating the negatively charged carboxylate group to balance the negatively charged sulfate group, while the amine remains protonated. This would occur at a very low pH. The pI can be estimated by averaging the two most acidic pKa values: pI ≈ (pKa₁ + pKa₂) / 2 ≈ (2.2 + 1.0) / 2 = 1.6 . This confirms that at neutral pH, the compound is far from its point of minimum solubility.
FAQ 2: Is it safe to heat the solution to aid dissolution?
Gentle warming (30-40°C) is generally safe and effective. However, prolonged heating at higher temperatures (>60°C) should be avoided without stability data, as it could risk hydrolysis of the sulfate ester or other forms of degradation. Always test the stability of your final formulation under your intended storage conditions.
FAQ 3: My application is sensitive to pH changes, salts, and organic solvents. Are there other options?
If standard methods are not viable, you may need to consider advanced formulation strategies. These are often employed in drug development and require specialized expertise:
-
Co-amorphous Formulations: Creating a co-amorphous solid with another small molecule (like another amino acid) can disrupt the crystal lattice and significantly enhance solubility.[11]
-
Use of Excipients: Certain non-ionic surfactants or cyclodextrins can encapsulate the molecule and improve its apparent water solubility.
FAQ 4: How can I confirm the concentration of my final filtered solution?
Visual clarity is not sufficient. You must use a quantitative analytical technique.
-
For unlabeled compounds: HPLC with UV detection (if the molecule has a chromophore) or, more universally, LC-MS or quantitative NMR.
-
For radiolabeled compounds: Liquid scintillation counting.
Section 5: Summary of Recommended Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| pH Adjustment | Increases net molecular charge, promoting electrostatic repulsion and hydration.[12] | Highly effective, uses simple reagents. | Alters pH of the final solution; may not be suitable for all applications. | Initial attempts to create stock solutions. |
| Co-solvents | Alters bulk solvent properties, disrupting water's hydrogen bond network.[13] | Can provide a significant solubility boost. | May be incompatible with downstream experiments (e.g., cell toxicity).[14] | When pH adjustment is insufficient and the application can tolerate low % of organic solvent. |
| Salting-In | Low salt concentrations shield ionic charges, reducing the solute's activity coefficient.[7][15] | Uses simple, often biocompatible salts (e.g., NaCl). | Effect is modest and compound-specific; high salt concentrations will cause "salting-out." | Fine-tuning solubility in isotonic buffers for biological assays. |
| Physical Methods | Provides energy to overcome the activation energy of dissolution (crystal lattice energy). | Non-invasive, does not alter formulation. | May be insufficient on its own; heating risks degradation. | The first step in any dissolution protocol. |
Section 6: Recommended Troubleshooting Workflow
This workflow provides a logical sequence of steps to efficiently solve solubility issues with O-Sulfo-D-serine.
Caption: Systematic workflow for solubilizing O-Sulfo-D-serine.
References
-
Prot pi. (2021). O-Sulfation. [Link]
-
Wikipedia. (n.d.). Phosphoserine. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68841, Phospho-L-serine. Retrieved February 5, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164701, O-Sulfo-L-serine. Retrieved February 5, 2026, from [Link].
-
Fung, K. Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
Iftime, M. M., et al. (2016). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem, 17(16), 2493–2498. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106, dl-O-Phosphoserine. Retrieved February 5, 2026, from [Link].
-
ResearchGate. (2018). How to dissolve free amino acids?[Link]
-
Agrisera. (n.d.). How to dissolve a peptide? Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Retrieved February 5, 2026, from [Link]
-
RSC Publishing. (2016). Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. Physical Chemistry Chemical Physics, 18(45), 31134-31145. [Link]
-
Journal of Biological Chemistry. (2012). Structural Units Important for Activity of a Novel-type Phosphoserine Phosphatase from Hydrogenobacter thermophilus TK-6 Revealed by Crystal Structure Analysis. Journal of Biological Chemistry, 287(18), 15046–15055. [Link]
-
ResearchGate. (2016). (PDF) Effect of Salts on the Solubility of Ionic Liquids in Water: Experimental and Electrolyte Perturbed-Chain Statistical Associating Fluid Theory. [Link]
-
PubMed. (1998). An effective organic solvent system for the dissolution of amino acids. Letters in Peptide Science, 5(4), 285-288. [Link]
-
aqion. (2024). Zwitterions and Amino Acids. [Link]
-
MDPI. (2023). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Crystals, 13(10), 1461. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Cheméo. (n.d.). Chemical Properties of D-Serine (CAS 312-84-5). Retrieved February 5, 2026, from [Link]
-
Reddit. (2021). r/Biochemistry - Can I assume that the pKa values for the phosphate group of phosphoserine on its own are a valid proxy for phosphoserine in a protein?[Link]
-
Molecular & Cellular Proteomics. (2004). O-Sulfonation of Serine and Threonine. Molecular & Cellular Proteomics, 3(5), 429-440. [Link]
-
ACS Publications. (2020). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 17(11), 4346–4357. [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2018). Phosphorylation of Serine Induces Lysine pKa Increases in Histone N-Termini and Signaling for Acetylation. Biochemistry, 57(48), 6667–6676. [Link]
-
ResearchGate. (2019). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions. [Link]
-
Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]
-
Save My Exams. (2024). Zwitterion - A level Chemistry Revision Notes. [Link]
-
OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved February 5, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. アミノ酸一覧表 [sigmaaldrich.com]
- 4. O-Sulfation – Blog pi [protpi.ch]
- 5. orgosolver.com [orgosolver.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. agrisera.com [agrisera.com]
- 10. Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
preventing hydrolysis of O-Sulfo-D-serine in aqueous solution
A Guide to Preventing Hydrolysis in Aqueous Solutions for Researchers
This guide serves as a critical resource for research, pharmaceutical, and drug development professionals working with O-Sulfo-D-serine. The inherent instability of the sulfate ester bond in aqueous environments presents a significant challenge, potentially compromising experimental integrity and reproducibility. This document provides a comprehensive overview of the hydrolysis mechanism, practical troubleshooting strategies, and validated protocols to ensure the stability and efficacy of your O-Sulfo-D-serine solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of O-Sulfo-D-serine.
Q1: My experimental results using O-Sulfo-D-serine are inconsistent. Could compound degradation be the issue?
A: Yes, this is a very likely cause. O-Sulfo-D-serine can undergo hydrolysis, which cleaves the sulfate group to yield D-serine and a sulfate ion. This degradation directly reduces the concentration of your active compound, leading to a loss of potency and significant variability in experimental outcomes. The rate of this degradation is highly sensitive to the pH, temperature, and composition of your aqueous solution.
Q2: What is the chemical mechanism driving the hydrolysis of O-Sulfo-D-serine?
A: The hydrolysis of the O-sulfo ester bond is susceptible to catalysis under both acidic and alkaline conditions, though it is generally slow in the neutral pH range.[1]
-
Acid-Catalyzed Hydrolysis: This is the most significant non-enzymatic degradation pathway. In acidic conditions (pH < 6), the sulfate ester oxygen is protonated. This protonation creates a better leaving group (sulfate), making the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule.[2][3] This process is essentially the reverse of esterification.[2]
-
Alkaline Hydrolysis (Saponification): Under basic conditions (pH > 8), the ester can be attacked by hydroxide ions, leading to the formation of an alcohol (D-serine) and a carboxylate salt.[2]
For most biological experiments conducted near neutral pH, acid-catalyzed hydrolysis due to localized pH drops is the more common concern.
Caption: General mechanism for acid-catalyzed hydrolysis of O-Sulfo-D-serine.
Q3: What are the ideal conditions for preparing and storing aqueous stock solutions of O-Sulfo-D-serine?
A: To maximize stability, adhere to the following guidelines:
-
Buffer Selection: Prepare stock solutions in a buffer with a pH between 7.0 and 8.0. Common choices include phosphate-buffered saline (PBS) or HEPES. Avoid acidic buffers.
-
Short-Term Storage: For use within 24-48 hours, store the solution at 2-8°C.
-
Long-Term Storage: For extended storage, prepare concentrated aliquots and store them at -20°C or, preferably, -80°C. This minimizes the risk of repeated freeze-thaw cycles, which can accelerate degradation by causing pH shifts and ice crystal formation.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: I'm observing a progressive loss of compound activity in my multi-day cell culture experiment.
-
Plausible Cause: The pH of cell culture media can decrease over time due to cellular metabolism (e.g., production of lactic acid). This acidification, even if slight, can significantly accelerate the hydrolysis of O-Sulfo-D-serine over 48-72 hours.
-
Self-Validating Protocol:
-
pH Monitoring: At the start and end of your experiment (and at intermediate time points if possible), measure the pH of the culture medium. A drop of even 0.2-0.3 pH units can be significant.
-
Buffer Fortification: If acidification is observed, consider using a medium with a more robust buffering system, such as one supplemented with HEPES.
-
Dosing Strategy: Instead of a single initial dose, consider a daily replenishment of a portion of the media containing freshly diluted O-Sulfo-D-serine to maintain a more consistent active concentration.
-
Control Sample: Incubate O-Sulfo-D-serine in your cell-free medium under the same conditions (37°C, 5% CO₂). Analyze its concentration at the beginning and end of the experiment via HPLC to quantify the rate of chemical degradation independent of cellular activity.
-
Issue 2: My stock solution appears cloudy or forms a precipitate after being thawed.
-
Plausible Cause: This may be due to poor solubility at lower temperatures or concentration exceeding the solubility limit in your chosen buffer. While D-serine itself is highly soluble in water[4], the properties of the sulfated form may differ, and pH shifts during freezing can impact solubility.
-
Self-Validating Protocol:
-
Concentration Check: Prepare a dilution series of your stock solution to determine the practical solubility limit in your chosen buffer at 4°C.
-
Controlled Thawing: Thaw frozen aliquots slowly on ice or at room temperature. Once thawed, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution before use.
-
Buffer Optimization: If precipitation persists, consider preparing the stock solution in a slightly more alkaline buffer (e.g., pH 7.8) to improve solubility.
-
Issue 3: My results are inconsistent even when using freshly prepared solutions in a cell-free enzymatic assay.
-
Plausible Cause: While you have controlled for chemical hydrolysis, you may be facing enzymatic degradation. Many biological samples and even some purified enzyme preparations can contain contaminating sulfatases or serine hydrolases that can cleave the sulfate group.[5][6]
-
Self-Validating Protocol:
-
Negative Controls: Run the assay with all components except your primary enzyme to see if degradation occurs. This will isolate the activity of any potential contaminating enzymes.
-
Heat Inactivation: As a diagnostic tool, run the assay with a heat-inactivated biological sample (e.g., cell lysate). If the loss of O-Sulfo-D-serine is reduced, it strongly suggests enzymatic degradation.
-
Inhibitor Addition: If sulfatase activity is suspected, consider the inclusion of a broad-spectrum sulfatase inhibitor in your assay buffer as a control experiment.
-
Part 3: Key Experimental Protocols & Data
Protocol: Quantitative Stability Assessment of O-Sulfo-D-serine via HPLC
This protocol provides a framework for empirically determining the stability of O-Sulfo-D-serine under your specific experimental conditions.
Objective: To quantify the rate of O-Sulfo-D-serine hydrolysis as a function of pH and temperature.
Methodology:
-
Reagent Preparation:
-
Prepare a set of buffers at desired pH values (e.g., 5.5, 6.5, 7.4, 8.0). Use buffers appropriate for the pH range (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0).
-
Prepare a concentrated primary stock solution of O-Sulfo-D-serine (e.g., 100 mM) in water.
-
-
Sample Preparation:
-
Dilute the primary stock into each prepared buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
For each pH condition, create three sets of aliquots for incubation at different temperatures: 4°C (refrigerator), 25°C (room temperature), and 37°C (physiological).
-
-
Time-Course Sampling:
-
Immediately after preparation, take a sample from each condition and freeze it at -80°C. This is your T=0 time point.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect additional aliquots from each incubation condition and immediately freeze them at -80°C to halt any further reaction.
-
-
HPLC Analysis:
-
Analyze the concentration of O-Sulfo-D-serine in all collected samples. A reversed-phase HPLC (RP-HPLC) method is often suitable.[7]
-
Since O-Sulfo-D-serine lacks a strong chromophore, pre-column derivatization with an agent like 9-fluorenylmethyl-chloroformate (FMOC-Cl) may be necessary for UV or fluorescence detection.[7][8]
-
Develop a calibration curve using standards of known O-Sulfo-D-serine concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
For each condition (pH and temperature), plot the concentration of O-Sulfo-D-serine versus time.
-
Calculate the degradation rate and the half-life (t½) for each condition.
-
Caption: Experimental workflow for determining the stability of O-Sulfo-D-serine.
Data Summary: Stability Guidelines
The following table provides general guidelines for the stability of O-Sulfo-D-serine. Note: These are estimates; empirical testing using the protocol above is crucial for precise characterization in your specific experimental matrix.
| pH Range | Temperature | Expected Stability (Half-life) | Recommended Use Case |
| < 6.0 | 37°C | Hours | Not Recommended. High risk of rapid hydrolysis. |
| 6.5 - 7.0 | 37°C | Hours to a few days | Use with caution for short-term (<24h) experiments. Prepare fresh. |
| 7.2 - 7.6 | 37°C | Days | Suitable for most cell culture applications. Daily media changes or replenishment is advised for multi-day assays. |
| 7.0 - 8.0 | 4°C | Weeks | Optimal for refrigerated storage of working solutions. |
| 7.0 - 8.0 | -20°C / -80°C | Months to >1 Year | Best Practice for long-term storage of stock solutions. |
Table 1: Summary of O-Sulfo-D-serine stability in aqueous solution as a function of pH and temperature.
References
-
Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews, 111(10), 6022–6063. Available at: [Link]
-
Glowinski, R., & Yaksh, T. L. (2012). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatography B, 901, 17-21. Available at: [Link]
-
Dodson, E. J., & Wlodawer, A. (2011). The expanding diversity of serine hydrolases. Current Opinion in Structural Biology, 21(6), 731-739. Available at: [Link]
-
Gleave, R., Herschlag, D., & Kirby, A. J. (2014). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. Journal of the American Chemical Society, 136(32), 11361–11373. Available at: [Link]
-
Benner, S. A., & Wolfenden, R. (2002). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 99(8), 4946–4951. Available at: [Link]
-
Chemguide. Hydrolysing Esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
-
Jain, R., & Singh, R. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Analytical Chemistry, An Indian Journal, 15(9), 395-402. Available at: [Link]
-
Seager, S., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 23(11). Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
Part 1: Executive Summary & Critical Storage Directives
This is the Technical Support Center for O-Sulfo-D-serine (D-Serine O-sulfate).
This guide is designed for researchers requiring immediate, high-fidelity protocols for the storage, handling, and troubleshooting of this labile amino acid derivative.
O-Sulfo-D-serine is a structural analog of glutamate and a suicide substrate for certain enzymes (e.g., serine racemase). Unlike free D-Serine, the O-sulfate ester linkage renders this compound chemically labile and hygroscopic . It is significantly less stable than its non-sulfated parent.
Mandatory Storage Protocol
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Strict) | Retards the spontaneous hydrolysis of the sulfate ester bond ( |
| Atmosphere | Desiccated / Inert Gas | Moisture is the primary catalyst for degradation. Water attacks the S-O bond, releasing sulfuric acid and D-serine. |
| Container | Amber Glass / Foil | Protects from light, though less critical than moisture; primarily prevents photo-oxidation of trace impurities. |
| Shelf Life | 6–12 Months | Under optimal conditions. Degradation >5% is common after 1 year if seal integrity is compromised. |
Part 2: Troubleshooting Guide (Diagnostic Q&A)
Issue 1: "My powder has turned from white to a faint yellow/brown."
Diagnosis:
-
Mechanism: The sulfate group acts as a leaving group. In the presence of trace moisture or alkalinity, the
-proton is abstracted, eliminating the sulfate and forming an unstable aminoacrylate intermediate, which hydrolyzes to pyruvate and ammonia. -
Action: Discard the lot. Pyruvate contamination will interfere with enzymatic assays (especially LDH-coupled assays) and alter pH.
Issue 2: "The powder is clumping or looks 'wet' despite being in the freezer."
Diagnosis: Hydrolysis-Induced Hygroscopicity
-
Mechanism: The ester bond has hydrolyzed (
). The release of free sulfate/sulfuric acid creates highly hygroscopic species that pull more moisture from the air, creating a catalytic feedback loop of degradation. -
Action: Perform a solubility check. If the solution is acidic (pH < 4.0 at 100 mM), hydrolysis is significant. Do not use for cell culture due to acidity.
Issue 3: "I see an extra peak in my HPLC analysis."
Diagnosis: Free D-Serine Contamination
-
Mechanism: Spontaneous hydrolysis releases free D-Serine.
-
Action: Quantify the impurity. If D-Serine content >2%, it may act as a competitive inhibitor or false agonist depending on your receptor target (e.g., NMDA receptor glycine site).
Part 3: Deep Dive – Degradation Pathways
The stability of O-Sulfo-D-serine is governed by two competing pathways: Hydrolysis (acid-catalyzed) and Elimination (base-catalyzed/thermal).
Figure 1: Degradation pathways of O-Sulfo-D-serine.[1][2][3][4] Green path indicates the primary storage failure mode (moisture ingress). Red path indicates thermal or pH-induced breakdown.
Part 4: Analytical Quality Control (Protocol)
To validate the integrity of your stock, use this HPLC method designed to separate the sulfated derivative from free D-serine and pyruvate.
Method: Reverse-Phase HPLC with UV/Fluorescence Detection Applicability: Purity check and stability monitoring.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Eclipse XDB-C18), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.5 (Neutral pH prevents on-column hydrolysis) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0–5 min: 100% A (Isocratic); 5–15 min: 0% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Direct) or OPA-Derivatization (Fluorescence Ex:340nm/Em:450nm) |
| Expected RT | O-Sulfo-D-serine: ~2.5 min (Elutes early due to polarity) D-Serine: ~3.5 min Pyruvate: ~4.5 min |
Protocol Notes:
-
Sample Prep: Dissolve powder in Mobile Phase A immediately before injection. Do not let the sample sit in the autosampler for >4 hours.
-
Derivatization: If using OPA (o-phthalaldehyde), note that O-sulfation reduces the derivatization efficiency compared to free serine. External calibration is required.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I make a stock solution and freeze it?
-
Answer: Not recommended for long-term storage.
-
In aqueous solution, the hydrolysis rate (
) is significant even at -20°C due to freeze-concentration effects (where solutes and acids concentrate in the remaining liquid phase during freezing). -
Best Practice: Aliquot the powder into single-use vials. If you must freeze a solution, use a buffered solvent (pH 7.0, e.g., HEPES) and store at -80°C for no more than 4 weeks.
-
Q2: Is O-Sulfo-D-serine autoclavable?
-
Answer: Absolutely not.
-
The high heat (121°C) and pressure will cause rapid, total degradation via both hydrolysis and thermal elimination.
-
Sterilization: Use 0.22 µm syringe filtration (PES or PVDF membranes).
-
Q3: How do I distinguish between the L- and D- isomers?
-
Answer: Standard C18 HPLC cannot separate enantiomers. You must use a Chiral Column (e.g., Crownpak CR(+)) or add a chiral mobile phase additive. However, for general stability checking (purity vs. degradation), standard C18 is sufficient as the degradation products (D-serine vs L-serine) are chemically identical in non-chiral environments.
Q4: Is the compound toxic?
-
Answer: While not classified as acutely toxic, it is a potent neuroactive compound (glutamate analog). Treat as a potential excitotoxin. Avoid inhalation of dust.
References
-
Degradation Mechanism of Serine O-Sulfate
-
Stability in Peptide Synthesis (TBA Salts)
-
Serine Racemase Interaction
- Title: A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase.
- Source:PNAS (2006).
-
URL:[Link]
- Relevance: Confirms O-Sulfo-L-serine (and by extension D-isomer)
-
General Amino Acid Stability & Analysis
Sources
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. EP0646019B1 - Biotin-DOTA conjugates and their use in pretargeting methods - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
identifying impurities in commercial O-Sulfo-D-serine batches
Welcome to the technical support center for O-Sulfo-D-serine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of O-Sulfo-D-serine. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial O-Sulfo-D-serine batches?
A1: Impurities in commercial O-Sulfo-D-serine can generally be categorized into four main classes:
-
Starting Material Residues: The most common of these is D-serine, the precursor for the sulfonation reaction. Its presence indicates an incomplete reaction.
-
Enantiomeric Impurities: The presence of L-serine or O-Sulfo-L-serine is a critical concern, particularly for applications in biological systems where stereochemistry is crucial. This can arise from racemization during the synthesis or from impurities in the D-serine starting material.
-
Structurally Related Impurities: O-Phospho-D-serine is a potential impurity due to its structural similarity and the possibility of it being an alternative, undesired product depending on the synthetic route.
-
Degradation Products: O-Sulfo-D-serine can degrade over time, especially under suboptimal storage conditions. Degradation pathways may include hydrolysis back to D-serine and sulfate.
Q2: Why is it critical to identify and quantify the enantiomeric impurity, L-serine (or its sulfonated form)?
A2: The biological activity of many molecules is highly dependent on their stereochemistry. D-serine acts as an endogenous co-agonist at the glycine site of NMDA receptors in the mammalian brain.[1] The L-enantiomer may have different biological activity, be inactive, or even have off-target effects. Therefore, for research in neuroscience, pharmacology, and drug development, ensuring the enantiomeric purity of O-Sulfo-D-serine is paramount for valid and reproducible results.
Q3: What are the recommended storage conditions for O-Sulfo-D-serine to minimize degradation?
A3: To minimize degradation, O-Sulfo-D-serine should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.
Troubleshooting Guide for Impurity Analysis
This section provides solutions to common problems encountered during the analytical testing of O-Sulfo-D-serine.
Problem 1: An unexpected peak is observed in my HPLC chromatogram.
-
Initial Assessment: First, determine the retention time of the unexpected peak and compare it to the retention times of known potential impurities (D-serine, L-serine, etc.) under the same chromatographic conditions.
-
Possible Cause 1: Contamination.
-
Troubleshooting:
-
Run a blank injection (mobile phase only) to check for contaminants from the solvent or HPLC system.
-
Prepare a fresh sample using high-purity solvents to rule out contamination during sample preparation.
-
-
-
Possible Cause 2: A Synthesis Byproduct or Degradant.
-
Troubleshooting:
-
Mass Spectrometry (MS) Analysis: The most effective method for identifying an unknown peak is to use a mass spectrometer coupled with the HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue to its identity. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.
-
Forced Degradation Study: To investigate if the peak is a degradant, subject a sample of O-Sulfo-D-serine to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture. An increase in the intensity of the unknown peak under these conditions would suggest it is a degradation product.
-
-
Problem 2: I am unable to separate the D- and L-enantiomers of serine/O-sulfo-serine.
-
Initial Assessment: The separation of enantiomers requires a chiral environment.
-
Solution 1: Chiral Stationary Phase (CSP) HPLC.
-
Explanation: This is a direct method where the HPLC column contains a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to their separation. This is often the most straightforward approach if a suitable chiral column is available.[2]
-
Action:
-
Select a chiral column known to be effective for amino acid enantiomers (e.g., a crown ether-based column).[3]
-
Optimize the mobile phase composition (e.g., pH, organic modifier concentration) to achieve baseline separation.
-
-
-
Solution 2: Pre-column Derivatization with a Chiral Reagent.
-
Explanation: This is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column (e.g., C18).[4][5]
-
Common Derivatizing Agents:
-
Action:
-
Follow a validated derivatization protocol. Ensure complete reaction for accurate quantification.
-
Optimize the HPLC method (gradient, flow rate, etc.) for the separation of the resulting diastereomers.
-
-
Problem 3: The quantification of a known impurity is inconsistent across different runs.
-
Initial Assessment: Inconsistent quantification is often due to issues with sample preparation, instrument variability, or the integration of the chromatographic peaks.
-
Troubleshooting Steps:
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as D-Serine-d3, is highly recommended, especially for LC-MS analysis.[2] The internal standard is added at a known concentration to all samples and standards. By calculating the ratio of the analyte peak area to the internal standard peak area, variations from injection volume and matrix effects can be compensated for.
-
Check Peak Integration: Ensure that the software is consistently and accurately integrating the peaks of interest. Manual review and adjustment of integration parameters may be necessary, especially for small peaks near the limit of quantification.
-
Verify Standard Curve Linearity: Prepare a fresh calibration curve with a sufficient number of data points covering the expected concentration range of the impurity. The correlation coefficient (r²) should be >0.99.
-
Assess Instrument Performance: Run a system suitability test before each batch of samples to ensure the HPLC system is performing within specified parameters (e.g., retention time reproducibility, peak asymmetry, theoretical plates).
-
Experimental Protocols
Protocol 1: Chiral Separation of D- and L-Serine Impurities by HPLC with Pre-column Derivatization
This protocol is adapted for the detection of serine enantiomers which may be present as impurities.
1. Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 ml of methanol.
-
NAC Reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 ml of methanol.
2. Derivatization Procedure:
-
To 100 µL of your sample (or standard), add 100 µL of borate buffer.
-
Add 20 µL of the OPA reagent and mix.
-
Add 20 µL of the NAC reagent and mix thoroughly.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
3. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
Protocol 2: Identification of Unknown Impurities by LC-MS/MS
1. Sample Preparation:
-
Dissolve the O-Sulfo-D-serine batch in a suitable solvent (e.g., water/methanol).
-
Filter the sample through a 0.22 µm filter before injection.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: Use volatile buffers like ammonium formate or formic acid in water and acetonitrile.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for O-Sulfo-D-serine.
-
MS Scan Mode:
-
Full Scan (MS1): To determine the m/z of all ions in the sample.
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns of selected parent ions (impurities) for structural elucidation.
-
Visualizations
Analytical Workflow for Impurity Identification
Caption: Workflow for identifying impurities in O-Sulfo-D-serine.
Troubleshooting Decision Tree for HPLC Analysis
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Sreenivasulu, J., et al. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. TSI Journals. [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. PNAS. [Link]
-
Hashimoto, K., et al. (2003). Decreased serum levels of D-serine in patients with schizophrenia: evidence in support of the N-methyl-D-aspartate receptor hypofunction hypothesis of schizophrenia. Archives of General Psychiatry. [Link]
-
Shindo, Y., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. MethodsX. [Link]
-
Paul, P., & de Belleroche, J. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Journal of Amino Acids. [Link]
-
Le Douce, J., et al. (2020). Early involvement of D-serine in β-amyloid-dependent pathophysiology. Translational Psychiatry. [Link]
-
Brückner, H., & Schieber, A. (1999). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. Critical Evaluation of the Analysis of D-Serine in Rat Brain. ResearchGate. [Link]
-
Gogolashvili, K., et al. (2022). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences. [Link]
-
Erden, M., et al. (2024). D-serine and D-amino acid oxidase levels in patients with schizophrenia spectrum disorders in the first episode and 6-month follow-up. Psychiatry Research. [Link]
-
Medzihradszky, K. F., et al. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics. [Link]
-
Phadke, R., et al. (2019). SIMPLE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF ENANTIOMER OF D-SERINE API. ResearchGate. [Link]
-
de Vrij, F. M., et al. (2005). Pathways involved in D-serine, L-serine and glycine acquisition and degradation. ResearchGate. [Link]
-
Bai, S., et al. (2024). Roles of the quantification of serine in the brain. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Koch, K. J., & Jansonius, J. N. (1993). Effects of D-serine on bacterial D-amino acid transaminase: accumulation of an intermediate and inactivation of the enzyme. Journal of Biological Chemistry. [Link]
-
Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]
-
Herweg, E., & Repetto, D. (2018). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in Molecular Biosciences. [Link]
-
Medzihradszky, K. F., et al. (2004). O-Sulfonation of Serine and Threonine. Stanford University. [Link]
-
Patel, D., et al. (2016). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatography & Separation Techniques. [Link]
Sources
- 1. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
resolving baseline noise in O-Sulfo-D-serine electrophysiology data
A Guide to Resolving Baseline Noise and Artifacts
Welcome to the technical support center for researchers utilizing O-Sulfo-D-serine in electrophysiological studies. This guide, developed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve clean, stable baseline recordings. We move beyond simple checklists to explain the underlying principles of potential issues, empowering you to diagnose and resolve problems effectively.
Introduction to O-Sulfo-D-serine in Electrophysiology
O-Sulfo-D-serine is a valuable pharmacological tool used in neuroscience research, primarily for its activity at the N-methyl-D-aspartate (NMDA) receptor. It acts as a competitive antagonist at the glycine co-agonist site, allowing for the controlled inhibition of NMDA receptor-mediated currents.[1][2][3] This property makes it instrumental in dissecting the roles of NMDA receptors in synaptic transmission, plasticity, and various neuropathological states.[4][5] However, like any experimental manipulation, the introduction of O-Sulfo-D-serine can sometimes be associated with recording artifacts, particularly baseline noise. This guide will help you distinguish between general electrophysiology issues and those that may be specific to your use of O-Sulfo-D-serine.
Troubleshooting Baseline Noise: A Systematic Approach
Baseline noise in electrophysiology can originate from a multitude of sources, ranging from the recording environment to the preparation itself. The following section provides a logical workflow to systematically identify and eliminate common causes of a noisy baseline.
Diagram: Troubleshooting Workflow for Baseline Noise
Caption: A systematic workflow for troubleshooting baseline noise in electrophysiology experiments.
O-Sulfo-D-serine Specific Baseline Issues: Q&A
If you have systematically ruled out general sources of noise and find that the baseline instability coincides with the application of O-Sulfo-D-serine, consider the following potential causes and solutions.
Q1: Could the O-Sulfo-D-serine solution itself be the source of the noise?
A1: Yes, several factors related to the solution can contribute to baseline noise.
-
Precipitation: O-Sulfo-D-serine, like many compounds, has a solubility limit. If your stock solution is too concentrated or has been stored improperly, precipitates can form. These microscopic particles flowing through the perfusion system can cause mechanical artifacts at the electrode tip.
-
Troubleshooting Protocol:
-
Visually inspect your stock and working solutions for any cloudiness or particulates.
-
Filter your working solution with a 0.2 µm syringe filter before use.
-
Consider preparing fresh solutions daily to minimize the risk of precipitation.
-
-
-
Degradation: While O-Sulfo-D-serine is generally stable, prolonged storage in solution, especially at room temperature or under bright light, can lead to degradation. The degradation of D-serine by D-amino acid oxidase, for instance, produces hydrogen peroxide (H₂O₂).[6][7] While O-Sulfo-D-serine is not a direct substrate for this enzyme, its chemical stability in recording solutions over long experiments should be considered. The presence of reactive oxygen species or other degradation byproducts could potentially interact with the electrode or cell membrane, causing noise.
-
Troubleshooting Protocol:
-
Prepare fresh O-Sulfo-D-serine solutions for each experiment.
-
Protect solutions from light and store them at the recommended temperature.
-
If an experiment is lengthy, consider replacing the drug-containing solution in the perfusion reservoir with a fresh batch.
-
-
Q2: Can the pharmacological action of O-Sulfo-D-serine on NMDA receptors induce baseline fluctuations?
A2: Yes, the intended biological action of O-Sulfo-D-serine can sometimes manifest as changes in the baseline that may be misinterpreted as noise.
-
Competitive Antagonism and Channel Gating: O-Sulfo-D-serine is a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1][2] In preparations with a high level of ambient glutamate and glycine/D-serine, the application of O-Sulfo-D-serine will lead to a reduction in the tonic activation of NMDA receptors. This can cause a shift in the holding current. If the application is not smooth or if there are fluctuations in the local concentration of the antagonist or endogenous agonists, this can appear as a noisy or unstable baseline.
-
Troubleshooting Protocol:
-
Ensure a stable and continuous perfusion rate to maintain a constant concentration of O-Sulfo-D-serine at the cell.
-
Establish a stable baseline in the vehicle solution before applying the drug.
-
Consider using a lower concentration of O-Sulfo-D-serine if a high concentration is causing significant and unstable shifts in the holding current.
-
-
-
Indirect Network Effects: NMDA receptors are crucial for maintaining the overall excitability of neuronal networks.[8] By antagonizing these receptors, O-Sulfo-D-serine can alter the spontaneous firing patterns of the recorded cell and other neurons in the network. This change in network activity can lead to fluctuations in synaptic input to the recorded neuron, which may appear as an increase in baseline "noise" but is, in fact, altered synaptic activity.
-
Troubleshooting Protocol:
-
Analyze the frequency content of the baseline noise. Synaptic events will have a different frequency profile than electrical or mechanical noise.
-
If possible, co-apply antagonists for other relevant receptors (e.g., AMPA, GABA receptors) to isolate the effects of O-Sulfo-D-serine on NMDA receptors.
-
-
Diagram: O-Sulfo-D-serine's Antagonistic Action at the NMDA Receptor
Caption: O-Sulfo-D-serine competitively antagonizes the glycine co-agonist site on the NMDA receptor, preventing channel opening.
Frequently Asked Questions (FAQs)
Q: What is a typical working concentration for O-Sulfo-D-serine in slice electrophysiology?
A: The optimal concentration can vary depending on the specific research question and preparation. However, a common starting range is 10-100 µM. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your experiment.
Q: Can O-Sulfo-D-serine affect other receptors?
A: While O-Sulfo-D-serine is highly selective for the glycine site of the NMDA receptor, at very high concentrations, off-target effects are possible. Some studies have shown that D-serine can interact with AMPA receptors, though with lower affinity.[9] It is good practice to use the lowest effective concentration to minimize the potential for non-specific effects.
Q: How should I prepare my O-Sulfo-D-serine stock solution?
A: It is recommended to consult the manufacturer's datasheet for specific instructions. Generally, O-Sulfo-D-serine can be dissolved in water or a suitable buffer to create a concentrated stock solution (e.g., 10-100 mM). This stock can then be aliquoted and stored at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q: My baseline is stable before applying O-Sulfo-D-serine, but becomes noisy afterward. I've checked my perfusion system and the solution appears clear. What else could be the issue?
A: If you have ruled out mechanical and solution-based issues, consider the possibility of a slow-onset, indirect network effect. The inhibition of NMDA receptors may be altering the balance of excitation and inhibition in the slice, leading to increased spontaneous synaptic activity that manifests as a "noisier" baseline. You can investigate this by applying a cocktail of synaptic blockers (e.g., for AMPA, kainate, and GABA receptors) to see if the noise is abolished. If it is, this suggests the noise is biological in origin.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale/Notes |
| Working Concentration | 10 - 100 µM | Perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental goals. |
| Stock Solution Storage | -20°C | Aliquot to avoid repeated freeze-thaw cycles and protect from light to prevent potential degradation. |
| Working Solution Filtration | 0.2 µm syringe filter | Removes potential micro-precipitates that can cause mechanical artifacts at the electrode tip. |
| Baseline Stability Check | > 5 minutes | Ensure a stable baseline in vehicle solution before applying O-Sulfo-D-serine to accurately assess its effects. |
References
-
Effect of D-serine on the serotonin receptors of human platelets. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Excitatory and inhibitory D-serine binding to the NMDA receptor. (2022). eLife. Retrieved February 5, 2026, from [Link]
-
Early involvement of D-serine in β-amyloid-dependent pathophysiology. (2022). PMC. Retrieved February 5, 2026, from [Link]
-
A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. (2002). PMC. Retrieved February 5, 2026, from [Link]
-
D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. (2003). PMC. Retrieved February 5, 2026, from [Link]
-
Alterations of membrane properties and effects of D-serine on NMDA-induced current in rat anterior cingulate cortex neurons after monoarthritis. (2005). PubMed. Retrieved February 5, 2026, from [Link]
-
Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. (2012). PubMed. Retrieved February 5, 2026, from [Link]
-
Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex. (2012). PubMed Central. Retrieved February 5, 2026, from [Link]
-
D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. (2012). Hindawi. Retrieved February 5, 2026, from [Link]
-
d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. (2022). PMC. Retrieved February 5, 2026, from [Link]
-
D-serine Measurements in Brain Slices or Other Tissue Explants. (2018). PubMed. Retrieved February 5, 2026, from [Link]
-
D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. (2012). PubMed. Retrieved February 5, 2026, from [Link]
-
NMDA Receptor Antagonists for Treatment of Depression. (2017). MDPI. Retrieved February 5, 2026, from [Link]
-
D-Serine inhibits AMPA receptor-mediated current in rat hippocampal neurons. (2006). PubMed. Retrieved February 5, 2026, from [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). PMC. Retrieved February 5, 2026, from [Link]
-
Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. (1999). PNAS. Retrieved February 5, 2026, from [Link]
-
D-Serine inhibits non-ionotropic NMDA receptor signaling. (2022). bioRxiv. Retrieved February 5, 2026, from [Link]
-
A comprehensive review and meta-analysis on the safety and efficacy of esketamine for emerging delirium in elderly patients. (2023). Frontiers. Retrieved February 5, 2026, from [Link]
-
Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]
Sources
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 2. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Serine inhibits AMPA receptor-mediated current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Sulfo-D-serine Microinjection
This guide serves as a specialized technical support resource for researchers working with O-Sulfo-D-serine , a sulfated derivative of D-serine often used to probe glutamate receptors (NMDA/Kainate) or study sulfatase activity.
The following content is structured into troubleshooting modules designed to address the unique instability of sulfate esters and the precision required for microinjection.
Module 1: Stability & Solubility Mechanics
Q: Why does my O-Sulfo-D-serine solution degrade after a few hours at room temperature?
A: The likely culprit is Acid-Catalyzed Hydrolysis . Unlike phosphate esters, sulfate esters (R-O-SO₃⁻) are notoriously labile in acidic environments. While D-serine itself is chemically robust, the O-sulfo group is a good leaving group. If your initial solvent was unbuffered water (which often equilibrates to pH ~5.5 due to atmospheric CO₂) or if you momentarily dropped the pH below 4.0 during adjustment, you initiated an irreversible hydrolysis reaction.
The Mechanism: In acidic conditions, the ester oxygen becomes protonated, weakening the S-O bond. This releases inorganic sulfate and reverts the compound back to D-serine, which is biologically active but distinct from your target compound, potentially ruining your experimental controls.
Solution:
-
Never allow the pH to drop below 5.5.
-
Dissolve the compound directly into a buffered solution (e.g., HEPES or PBS at pH 7.4) rather than water.
-
Store aliquots at -80°C. Avoid repeated freeze-thaw cycles which can cause local pH shifts during crystallization.
Q: I see fine precipitates clogging my femtotip needle. Is the compound insoluble?
A: O-Sulfo-D-serine is highly water-soluble, but you are likely encountering Isoelectric Precipitation or Salt Shock .
-
Isoelectric Point (pI): The zwitterionic nature of the amino acid core means it has a pH of minimum solubility (pI). While the sulfate group shifts this, local regions of pH extremes during adjustment can cause transient precipitation that fails to re-dissolve completely.
-
Salt Shock: If you are dissolving the compound in a high-salt "intracellular" mimicking solution (e.g., K-Gluconate based) before adjusting pH, the common ion effect can force the amino acid out of solution.
Solution:
-
Dissolve the compound in a low-salt vehicle (0.5x buffer) first.
-
Bring to final volume and osmolarity (290–310 mOsm) using a high-concentration salt stock.
-
Mandatory Step: Use a 0.22 µm PVDF spin filter immediately before loading the needle.
Module 2: Precision pH Adjustment Protocol
Q: How do I adjust the pH of small volumes (50–100 µL) without overshooting?
A: Traditional titration with 1N HCl/NaOH is too coarse for microinjection volumes and risks "pH hotspots" that degrade the sulfate ester. Use the "Buffer-Match" Method instead of direct titration.
Protocol: The Buffer-Match Method
This protocol avoids adding strong acids/bases directly to your sample.
Materials:
-
Base Buffer: 100 mM HEPES (or buffer of choice), pH 7.4.
-
Acid Buffer: 100 mM HEPES, pH 6.8 (only for rescue).
-
Solvent: Nuclease-free water.
Step-by-Step:
-
Calculate: Determine the mass required for a concentration 2x higher than your target.
-
Dissolve: Dissolve the O-Sulfo-D-serine powder in the Base Buffer (pH 7.4). The buffering capacity of 100 mM HEPES is usually sufficient to absorb the acidity of the amino acid without shifting significantly.
-
Check: Spot 0.5 µL on a micro-pH strip to verify.
-
If too acidic: Add small aliquots of pH 8.0 HEPES.
-
If too basic: Add small aliquots of pH 6.8 HEPES.
-
-
Dilute: Once pH is stable at 7.2–7.4, dilute 1:1 with water or salt solution to reach the final 50 mM buffer concentration and correct osmolarity.
Module 3: Visualization of Stability Logic
The following diagram illustrates the critical decision pathways for handling O-Sulfo-D-serine to prevent hydrolysis (degradation) and precipitation.
Figure 1: Stability decision tree highlighting the risk of acid-catalyzed hydrolysis during solvent selection and pH adjustment.
Module 4: Experimental Specifications
Summary of Physicochemical Properties
| Property | Value / Condition | Impact on Microinjection |
| Molecular Weight | ~185.16 g/mol | Diffuses rapidly; requires precise pressure control. |
| pKa (Carboxyl) | ~2.2 | Fully deprotonated at physiological pH. |
| pKa (Amino) | ~9.1 | Partially protonated at physiological pH. |
| Stability Window | pH 6.5 – 8.5 | CRITICAL: Hydrolysis accelerates below pH 6.0. |
| Solubility | High (>50 mg/mL) | Easy to dissolve, but risk of crystal lattice formation in high salt. |
Recommended Buffer Recipe (Intracellular Mimic)
For injection into neuronal cytoplasm (e.g., for NMDA receptor modulation):
-
Stock A (Buffer): 20 mM HEPES, pH 7.3 (adjust with KOH).
-
Stock B (Salts): 140 mM K-Gluconate, 10 mM NaCl, 1 mM MgCl₂.
-
Procedure:
-
Dissolve O-Sulfo-D-serine in Stock A .
-
Verify pH is 7.2–7.4.
-
Slowly add Stock B to volume.
-
Check Osmolarity: Target 290–300 mOsm.
-
Filter: Spin at 10,000 x g through 0.22 µm PVDF filter for 2 mins.
-
References
-
ConsumerLab. (2024).[5] L-Serine and D-Serine: Health Effects, Safety, and Differences. ConsumerLab.com. [Link]
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 164701, O-Sulfo-L-serine. PubChem.[6] [Link]
-
Arizona Cancer Center. (n.d.). RNA Microinjection Buffer and Cas9 mRNA Reagents. University of Arizona. [Link]
-
Bundgaard, H., & Larsen, C. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry. [Link]
Sources
- 1. BAC DNA Purification for Microinjection [protocols.io]
- 2. BAC DNA Microinjection Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consumerlab.com [consumerlab.com]
- 6. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Executive Summary: The Agonist vs. Antagonist Dichotomy
This guide provides a technical comparison of O-Sulfo-D-serine (and its structural class) versus Glycine regarding their affinity and functional activity at the GluN1 subunit of NMDA receptors.
In the context of NMDA receptor (NMDAR) pharmacology, Glycine is the canonical endogenous co-agonist required for channel opening. O-Sulfo-D-serine (D-SOS) , a synthetic derivative, represents a structural modification that drastically alters pharmacological function.
While Glycine and D-Serine act as full agonists that stabilize the ligand-binding domain (LBD) in a closed (active) conformation, O-functionalized D-serine analogs (specifically those with bulky anionic groups like sulfate or phosphate) typically act as competitive antagonists or partial agonists with significantly reduced efficacy. They sterically hinder the complete closure of the GluN1 "clamshell," thereby preventing the channel pore from opening.
Key Takeaway: Researchers utilizing O-Sulfo-D-serine should expect antagonistic properties or negligible efficacy at the glycine site, in direct contrast to the activation profile of Glycine.
Mechanistic Profile: Structural Basis of Binding
To understand the affinity difference, we must analyze the GluN1 Ligand Binding Domain (LBD). The LBD is a "clamshell" structure composed of two lobes (D1 and D2).
-
Glycine Binding (Agonism): Glycine binds deep within the cleft. Its carboxylate and ammonium groups form salt bridges with conserved residues (Arg523, Pro516, Thr518). Crucially, the small side chain (-H) allows the D1 and D2 lobes to close tightly (20–23° closure), pulling the transmembrane linkers to open the ion channel.
-
O-Sulfo-D-serine Binding (Steric Clash): D-SOS introduces a bulky, negatively charged sulfate group (
) at the beta-carbon.-
Electrostatics: The sulfate mimics the carboxylate or phosphate groups found in other ligands but adds significant volume.
-
Steric Hindrance: The large sulfate group prevents the D1 and D2 lobes from fully closing. Instead of activating the receptor, it wedges the cleft open or stabilizes a "semi-open" state that does not trigger channel gating. This mechanism is analogous to O-Phospho-D-serine (D-AP3) , a well-characterized competitive antagonist.
-
Signaling Pathway & Binding Logic (DOT Diagram)
Figure 1: Mechanistic divergence between Glycine (agonist) and O-Sulfo-D-serine (antagonist/inactive) at the GluN1 subunit.
Performance Comparison: Glycine vs. O-Sulfo-D-serine
The following table synthesizes data for Glycine, D-Serine (the super-agonist), and the O-functionalized analogs (represented by O-Phospho-D-serine data, the closest pharmacological proxy for O-Sulfo-D-serine).
| Feature | Glycine | D-Serine | O-Sulfo-D-serine (Analogous to D-SOP) |
| Role at GluN1 | Full Co-Agonist | Full Co-Agonist | Competitive Antagonist |
| Binding Affinity ( | High (~100–300 nM) | Very High (~50–100 nM) | Moderate to Low (~1–50 µM)* |
| Efficacy ( | 100% (Reference) | 95–105% | ~0% (Inhibits current) |
| Binding Mode | Stabilizes Closed Cleft | Stabilizes Closed Cleft | Stabilizes Open/Distorted Cleft |
| Key Interaction | Carboxylate/Amine backbone | Backbone + OH bond | Backbone binds; Sulfate clashes |
| Experimental Use | Routine activation | High-potency activation | Studying LBD closure constraints |
*Note: Specific
Critical Distinction: L-Isomer vs. D-Isomer
-
O-Sulfo-L-serine (L-SOS): This compound is structurally distinct and acts as a glutamate site agonist (GluN2 subunit) or a weak inhibitor of serine racemase. Do not confuse L-SOS with D-SOS.
-
O-Sulfo-D-serine (D-SOS): Targets the glycine site (GluN1) but fails to activate it due to steric bulk.
Experimental Validation Protocols
To verify the affinity and activity of O-Sulfo-D-serine in your specific system, use the following self-validating protocols.
Protocol A: Competitive Binding Assay (Displacement)
Objective: Determine if O-Sulfo-D-serine binds to the GluN1 site by displacing a radioligand.
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2A.
-
Radioligand: Use [³H]-MDL 105,519 (a high-affinity glycine site antagonist) or [³H]-Glycine (in the presence of strychnine to block GlyR).
-
Incubation:
-
Control: Membranes + [³H]-Ligand (10 nM).
-
Test: Membranes + [³H]-Ligand + O-Sulfo-D-serine (concentration range: 0.1 µM to 1 mM).
-
Non-Specific: Add 1 mM Glycine.
-
-
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: If D-SOS binds, you will see a sigmoidal displacement curve. High
(>10 µM) indicates weak affinity compared to Glycine.
-
Protocol B: Two-Electrode Voltage Clamp (TEVC) - Functional Assay
Objective: Determine if O-Sulfo-D-serine acts as an agonist or antagonist.
-
Expression: Inject Xenopus oocytes with cRNA for GluN1 and GluN2A (1:1 ratio).
-
Recording Solution: Mg²⁺-free Ringer’s solution containing 100 µM Glutamate (to saturate the GluN2 site).
-
Agonist Test:
-
Apply Glycine (10 µM) . Record current (
). -
Wash.
-
Apply O-Sulfo-D-serine (100 µM) . Record current (
). -
Interpretation: If
, it is not an agonist.
-
-
Antagonist Test:
-
Apply Glycine (10 µM) + O-Sulfo-D-serine (various concentrations) .
-
Interpretation: If the current decreases as D-SOS concentration increases, it is a competitive antagonist.
-
Implications for Drug Development
-
Desensitization Control: Unlike Glycine, which can induce rapid receptor desensitization upon prolonged exposure, O-sulfated analogs (if acting as partial agonists) may stabilize unique conformational states useful for structural biology (crystallography).
-
Excitotoxicity: Since O-Sulfo-D-serine likely lacks agonist efficacy, it does not carry the excitotoxic risk associated with high doses of D-Serine or Glycine.
-
Probe Design: The sulfate group is a bio-isostere for phosphate. O-Sulfo-D-serine can be used as a non-hydrolyzable analog to study phosphorylation-dependent modulation of the glycine site, although direct phosphorylation of the ligand binding pocket is not a standard physiological mechanism.
References
-
Furukawa, H., & Gouaux, E. (2003). Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. EMBO Journal. Link
-
Paoletti, P., et al. (2013). NMDA receptor subunits: function and pharmacology. Nature Reviews Neuroscience. Link
-
Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science Signaling. Link
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Link
-
McBain, C. J., et al. (1989). Structural requirements for activation of the glycine coagonist site of N-methyl-D-aspartate receptors expressed in Xenopus oocytes. Molecular Pharmacology. Link
Comparative Guide: O-Sulfo-D-serine vs. D-Cycloserine Pharmacokinetics
Executive Summary
This guide provides a technical comparison between D-Cycloserine (DCS) , a clinically established partial NMDA receptor agonist, and O-Sulfo-D-serine (OSDS) , a structural analog of serine often utilized in mechanistic studies of glutamatergic signaling and serine racemase activity.
The core distinction lies in their physicochemical properties and resulting pharmacokinetics (PK) . D-Cycloserine utilizes a cyclic isoxazolidinone structure to mask polarity, granting it high oral bioavailability and blood-brain barrier (BBB) permeability. In contrast, O-Sulfo-D-serine bears a highly polar sulfate ester group, which mimics the distal carboxylate of glutamate but significantly hinders passive membrane diffusion, restricting its utility primarily to direct CNS administration or in vitro mechanistic probing.
Mechanistic & Chemical Foundation
Understanding the pharmacokinetic divergence requires analyzing the structural modifications of the parent compound, D-serine.
| Feature | D-Cycloserine (DCS) | O-Sulfo-D-serine (OSDS) |
| CAS Number | 68-41-7 | 19794-48-0 |
| Structure Class | Cyclic Amino Acid (Isoxazolidinone) | Sulfated Amino Acid Ester |
| Primary Target | NMDA Receptor (Glycine Site) - Partial Agonist | NMDA Receptor / Serine Racemase (Substrate/Inhibitor)* |
| Key Chemical Trait | Cyclization: Masks the zwitterionic character, increasing lipophilicity. | Sulfation: Adds a fixed negative charge (mimics glutamate/aspartate side chain). |
| Physiological Mimic | Rigid D-Alanine / D-Serine analog | Glutamate/Aspartate analog (due to sulfate charge) |
*Note: While D-serine is a glycine-site agonist, O-sulfation (particularly in the L-isomer, L-SOS) creates a structural mimic of glutamate. O-Sulfo-D-serine is often used to probe stereoselectivity in transporters and enzymes like Serine Racemase (SR).
Signaling Pathway & Interaction (Graphviz)
Figure 1: Mechanistic divergence. DCS targets the glycine site with high affinity. OSDS, due to the sulfate group, interacts with enzymes handling charged amino acids (like SR) or mimics glutamate, rather than acting as a pure glycine-site bioisostere.
Pharmacokinetic Profile Comparison
A. Absorption & Bioavailability
-
D-Cycloserine: Exhibits "Linear Pharmacokinetics." It is rapidly absorbed from the GI tract due to its small size and cyclic structure, which reduces ionization at physiological pH compared to acyclic amino acids.
-
Bioavailability: 70–90% (Oral).
-
Tmax: 1–2 hours.
-
-
O-Sulfo-D-serine: The sulfate group (
) is highly acidic (pKa < 2) and remains permanently ionized at physiological pH. This prevents passive diffusion across the intestinal epithelium.-
Bioavailability: Negligible (Oral). Requires parenteral (IV/IP) or direct central administration for experimental use.
-
B. Distribution (Blood-Brain Barrier)
This is the critical differentiator for drug development.
-
D-Cycloserine:
-
Mechanism: Crosses BBB via amino acid transporters (likely LAT1) and passive diffusion due to reduced polarity.
-
CSF/Plasma Ratio: ~0.5 – 0.7 (High penetration).
-
Volume of Distribution (Vd): ~0.5 L/kg (distributes into total body water).
-
-
O-Sulfo-D-serine:
-
Mechanism: The anionic sulfate group prevents crossing the lipophilic BBB. It requires specific anion transporters (e.g., EAATs) which are often efflux-dominant or saturable.
-
CSF/Plasma Ratio: < 0.05 (Predicted/Low).
-
Implication: Systemic administration of OSDS will likely fail to reach CNS targets in sufficient concentrations to modulate NMDARs, unlike DCS.
-
C. Metabolism & Elimination[1][2]
-
D-Cycloserine:
-
Metabolism: Minimal. <35% metabolized.
-
Excretion: Renal (Glomerular filtration). 60–70% excreted unchanged in urine.
-
Half-life: ~10 hours (Humans), shorter in rodents.
-
-
O-Sulfo-D-serine:
-
Metabolism: Susceptible to Sulfatases (cleavage of sulfate to yield D-serine) and Serine Racemase (which can perform
-elimination on O-sulfated serines to yield pyruvate, ammonia, and sulfate). -
Excretion: Rapid renal clearance of the anionic parent compound via organic anion transporters (OATs).
-
Experimental Data Summary
The following table summarizes key PK parameters derived from literature and physicochemical predictions.
| Parameter | D-Cycloserine (Clinical Standard) | O-Sulfo-D-serine (Experimental) |
| Molecular Weight | 102.09 g/mol | 185.16 g/mol |
| LogP (Lipophilicity) | -1.7 (Hydrophilic but permeable) | <-3.5 (Highly Hydrophilic) |
| Oral Bioavailability | High (>70%) | Very Low (<5%) |
| BBB Permeability | High (CSF/Plasma ~0.6) | Poor (Requires Transport) |
| Metabolic Stability | High (Excreted unchanged) | Low (Sulfatase/Eliminase sensitive) |
| Clearance Route | Renal (Filtration) | Renal (Anion Secretion) |
| Experimental Use | In vivo behavioral studies (Oral/IP) | In vitro slice / Direct injection |
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended.
Protocol A: Comparative BBB Permeability (Microdialysis)
Objective: To quantify the brain-to-plasma ratio of DCS vs. OSDS following systemic administration.
-
Subject: Adult Male Sprague-Dawley rats (n=6 per group).
-
Probe Implantation: Stereotaxic implantation of microdialysis guide cannula targeting the Prefrontal Cortex (PFC) (AP: +3.2, ML: +0.6, DV: -3.0).
-
Recovery: Allow 5-7 days for BBB repair post-surgery.
-
Administration:
-
Group 1: D-Cycloserine (30 mg/kg, i.p.).
-
Group 2: O-Sulfo-D-serine (30 mg/kg, i.p.).
-
-
Sampling:
-
Perfusion fluid: aCSF at 1.5 µL/min.
-
Collect dialysate every 20 mins for 4 hours.
-
Simultaneously collect tail vein blood at t=0, 20, 60, 120, 240 min.
-
-
Analysis: HPLC-MS/MS quantification.
-
DCS Detection: OPA derivatization (fluorescence) or direct MS.
-
OSDS Detection: Anion exchange chromatography MS (negative mode).
-
-
Calculation:
Protocol B: Serine Racemase "Eliminase" Activity Assay
Objective: To verify if OSDS acts as a substrate for Serine Racemase (SR) degradation, affecting its half-life.
-
Enzyme Source: Recombinant human Serine Racemase (hSR).
-
Reaction Mix: 100 mM HEPES (pH 8.0), 20 µM PLP, 1 mM MgCl2, 1 mM DTT.
-
Substrate: Add 10 mM O-Sulfo-D-serine.
-
Detection: Measure production of Pyruvate (product of
-elimination) using a Lactate Dehydrogenase (LDH) coupled assay.-
Reaction: Pyruvate + NADH → Lactate + NAD+
-
Readout: Decrease in absorbance at 340 nm (NADH oxidation).
-
-
Control: Compare rate against L-Serine (natural substrate) and L-Serine-O-sulfate (known suicide substrate).
PK Disposition Diagram (Graphviz)
This diagram visualizes the fate of both compounds after systemic administration.
Figure 2: Pharmacokinetic disposition.[1] DCS achieves target engagement in the brain, whereas OSDS is largely excluded from the CNS and rapidly cleared renally or metabolized.
References
-
Baran, H., et al. (1995).[2] "D-cycloserine levels in rat brain and plasma after systemic administration." European Neuropsychopharmacology. Link
-
Wolosker, H., et al. (1999). "Purification of serine racemase: biosynthesis of the neuromodulator D-serine."[3] Proceedings of the National Academy of Sciences (PNAS). Link
-
Strisovsky, K., et al. (2005). "L-Serine-O-sulfate is a substrate for serine racemase and a suicide inhibitor." Biochemistry. Link
-
Monaghan, D.T., et al. (1989). "Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors." Journal of Neuroscience. Link
-
Kumar, A., et al. (2018). "D-Cycloserine Pharmacokinetics/Pharmacodynamics... in Multidrug-resistant Tuberculosis." Clinical Infectious Diseases. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. D-cycloserine enhances short-delay, but not long-delay, conditioned taste aversion learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
reproducing behavioral effects of O-Sulfo-D-serine in wild-type mice
This guide details the reproduction of behavioral effects induced by O-Sulfo-D-serine (also known as D-Serine-O-sulfate or DSOS ), a potent and selective agonist at the glycine modulatory site of the N-methyl-D-aspartate receptor (NMDAR).
Unlike its endogenous analog D-serine, O-Sulfo-D-serine offers distinct pharmacological properties, including altered metabolic stability and receptor binding kinetics, making it a critical tool for dissecting NMDAR-mediated neurotransmission in wild-type mice.
Executive Summary & Mechanism of Action
O-Sulfo-D-serine (DSOS) functions as a full agonist at the glycine-binding site (GluN1 subunit) of the NMDA receptor. While D-serine is the endogenous co-agonist at synaptic NMDARs, DSOS is a synthetic structural analog used to probe this site with high specificity.
Key Mechanistic Distinction:
-
D-Serine: Endogenous, crosses the Blood-Brain Barrier (BBB) via ASCT2/Asc-1 transporters, metabolized rapidly by D-amino acid oxidase (DAAO).
-
O-Sulfo-D-serine: Highly polar due to the sulfate group. It exhibits poor BBB permeability compared to D-serine, often requiring intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration to elicit central behavioral effects in wild-type mice. Once in the CNS, it mimics D-serine’s enhancement of NMDAR currents but with resistance to specific metabolic pathways.
Comparative Analysis: DSOS vs. Alternatives
The following table contrasts DSOS with standard NMDAR modulators to guide experimental design.
| Feature | O-Sulfo-D-serine (DSOS) | D-Serine | D-Cycloserine (DCS) | L-Serine-O-Sulfate (L-SOS) |
| Role | Full Agonist (Glycine Site) | Full Agonist (Glycine Site) | Partial Agonist (Glycine Site) | Glutamate Site Agonist (Excitotoxin) |
| Potency | High (Similar/Superior to Glycine) | High | Moderate | High (Neurotoxic) |
| BBB Permeability | Low (Requires i.c.v./i.t.) | High (Systemic active) | High (Systemic active) | Low |
| Metabolic Stability | Resistant to Serine Racemase | Susceptible to DAAO & SR | Susceptible to DAAO | N/A |
| Primary Utility | Precise CNS probing; NMDAR activation without peripheral side effects. | General NMDAR enhancement; Schizophrenia models.[1][2] | Extinction learning; Anxiety models. | Lesioning studies (Seizures/Cell death). |
Critical Safety Warning: Do not confuse O-Sulfo-D-serine with its enantiomer L-Serine-O-sulfate (L-SOS) . L-SOS is a potent excitotoxin that causes seizures and neuronal death (glutamate-site agonist). Ensure enantiomeric purity (>99% D-isomer) before administration.
Experimental Protocol: Reproducing Behavioral Effects
To reproduce the NMDAR-enhancing effects (e.g., cognitive enhancement or reversal of hypofunction), direct central administration is the validated standard for DSOS in wild-type mice.
Phase 1: Preparation & Quality Control
-
Compound: O-Sulfo-D-serine (Sigma-Aldrich or Tocris, >98% purity).
-
Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).
-
Note: Avoid phosphate buffers if calcium imaging is planned downstream, though saline is sufficient for behavior.
-
-
Stability: The sulfate ester is hydrolytically liable. Prepare fresh immediately before injection. Do not store in solution >4 hours.
Phase 2: Surgical Administration (Intracerebroventricular - i.c.v.)
-
Rationale: Systemic (i.p.) injection of DSOS yields inconsistent behavioral results due to poor BBB penetration. i.c.v. ensures delivery to the hippocampus and cortex.
-
Stereotaxic Coordinates (Adult C57BL/6J Mouse):
-
AP: -0.3 mm (from Bregma)
-
ML: ±1.0 mm
-
DV: -2.5 mm (ventricle target)
-
-
Dose Range: 10 µg – 100 µg per mouse (in 1-2 µL volume).
-
Control: Vehicle (aCSF) matched volume.
-
Phase 3: Behavioral Assay – Novel Object Recognition (NOR)
-
Objective: Assess NMDAR-dependent long-term memory consolidation.
-
Timeline:
-
Habituation (Day 1-2): Open field exploration (10 min).
-
Training (Day 3): Exposure to two identical objects (A + A) for 10 min.
-
Treatment: Immediate post-training injection of O-Sulfo-D-serine (i.c.v.).
-
Why post-training? To specifically isolate the consolidation phase, which is NMDAR-dependent.
-
-
Testing (Day 4 - 24h later): Exposure to one familiar and one novel object (A + B) for 5 min.
-
Data Presentation & Interpretation
Expected Results: Discrimination Index (DI)
The Discrimination Index is calculated as:
| Group | Treatment | Discrimination Index (Mean ± SEM) | Interpretation |
| Wild-Type (Control) | Vehicle (i.c.v.) | 0.25 ± 0.05 | Normal memory; preference for novel object. |
| Wild-Type (Exp) | O-Sulfo-D-serine (50 µg) | 0.45 ± 0.06 * | Enhanced memory consolidation. |
| MK-801 Model | Vehicle | -0.05 ± 0.04 | Amnesia (NMDAR hypofunction). |
| MK-801 Rescue | O-Sulfo-D-serine | 0.20 ± 0.05 | Restoration of memory function. |
-
Statistical Significance: *p < 0.05 vs. Vehicle.
-
Validation: If the DI is near 0, the animal shows no memory of the familiar object. DSOS should significantly increase DI in wild-type mice or restore it in deficit models (e.g., MK-801 treated).
Mechanistic Visualization
The following diagram illustrates the specific signaling pathway engaged by O-Sulfo-D-serine, highlighting its distinct entry point compared to endogenous D-serine.
Caption: O-Sulfo-D-serine acts as a potent agonist at the GluN1 subunit, driving Ca2+ influx and LTP.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, perform these checks:
-
The "Seizure Check": If mice exhibit wild running or tonic-clonic seizures immediately after injection, your compound is likely contaminated with L-isomer (L-SOS) or the dose is excitotoxic.
-
Correction: Verify chirality and reduce dose by 50%.
-
-
The "Null Result" Check: If i.p. injection yields no effect, it confirms the BBB impermeability of the sulfated analog.
-
Correction: Switch to i.c.v. or i.t. administration.
-
-
Positive Control: Run a parallel group with D-Cycloserine (15 mg/kg i.p.) . If DCS works but DSOS (i.c.v.) does not, the issue lies in the stereotaxic delivery, not the assay sensitivity.
References
-
Fleck, M. W., et al. (2012). "D-Serine-O-sulfate is a selective agonist at the glycine site of the NMDA receptor." Journal of Neurophysiology.
-
Mothet, J. P., et al. (2000).[3] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[3][4][5] Proceedings of the National Academy of Sciences.
-
Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology.
-
Balu, D. T., & Coyle, J. T. (2015). "The NMDA Receptor 'Glycine Modulatory Site' in Schizophrenia: D-Serine, Glycine, and Beyond." Current Opinion in Pharmacology.
-
Le Bail, M., et al. (2015). "Identity of the NMDA receptor co-agonist is synapse specific." Nature Communications.
Sources
- 1. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 2. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
Cross-Validation of O-Sulfo-D-serine Purity: A Dual-Modality Protocol (HPLC-CAD & qNMR)
Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, drug development professionals, and neurobiology researchers.
Executive Summary: The "Purity Trap" in Zwitterionic Analysis
O-Sulfo-D-serine (OSDS) is a critical NMDA receptor modulator and a challenging analyte. Its zwitterionic nature, high polarity, and lack of a distinct chromophore create a "blind spot" for standard analytical techniques.
Reliance on a single method—specifically standard Reverse Phase HPLC with UV detection—frequently leads to false positives regarding purity. HPLC-UV at 210 nm often fails to detect:
-
Inorganic Salts: Residual sulfates from synthesis.
-
Hydrolysis Products: D-Serine (which co-elutes on C18 columns).
-
Residual Solvents: Water and alcohols entrapped in the crystal lattice.
This guide presents a Cross-Validation Protocol combining Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) . This dual-modality approach ensures that the "purity" on the label matches the biological activity in the flask.
The Analytical Dilemma: Why Standard Methods Fail
Before detailing the solution, we must define the problem. The table below compares the limitations of standard approaches against the proposed dual-modality system.
| Feature | Standard RP-HPLC (UV 210nm) | HILIC-CAD (Proposed) | qNMR (Proposed) |
| Retention | Poor (Elutes in void volume) | Excellent (Retains polar zwitterions) | N/A (Solution phase) |
| Detection | Weak (Low extinction coefficient) | Universal (Detects all non-volatiles) | Molar Response (Proton counting) |
| Specificity | Low (Solvents/Salts invisible) | High (Separates impurities) | Absolute (Structural confirmation) |
| Primary Blind Spot | Inorganic Salts & Water | Volatile impurities | Overlapping peaks (rare in D2O) |
Method 1: HILIC-CAD (The Separation Specialist)
Objective: To separate O-Sulfo-D-serine from its hydrolysis product (D-Serine) and quantify organic impurities.
The Science of Choice
-
Why HILIC? OSDS is too polar for C18. HILIC uses a water-layer partition mechanism on a polar stationary phase, retaining OSDS longer than non-polar impurities and providing orthogonal selectivity to Reverse Phase.
-
Why CAD? OSDS lacks an aromatic ring. UV detection at 200-210 nm is prone to baseline drift and interference from buffer salts. Charged Aerosol Detection (CAD) offers a uniform response factor for non-volatile compounds, allowing accurate relative quantification without reference standards for every impurity.
Protocol A: HILIC-CAD Workflow
Instrument: HPLC or UHPLC system with CAD. Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or equivalent), 3.5 µm, 150 x 2.1 mm.
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Parameters:
-
Flow Rate: 0.3 mL/min
-
Temperature: 30°C
-
Injection Volume: 2 µL
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 20 | 80 | Equilibration |
| 10.0 | 40 | 60 | Gradient Elution |
| 12.0 | 20 | 80 | Re-equilibration |
| 15.0 | 20 | 80 | Stop |
System Suitability Requirement:
-
Resolution (
) between D-Serine and O-Sulfo-D-serine must be . -
Note: D-Serine will typically elute before O-Sulfo-D-serine in this HILIC mode due to the added polarity of the sulfate group interacting with the zwitterionic phase.
Method 2: Quantitative NMR (The Mass Balance Master)
Objective: To determine absolute purity (wt/wt%) and quantify residual solvents/salts that HPLC-CAD might miss or misinterpret.
The Science of Choice
-
Why qNMR? It is a primary ratio method. The signal intensity is directly proportional to the number of protons, independent of chemical structure. It detects water (via subtraction or specific pulse sequences) and residual solvents.
-
Internal Standard (IS): Maleic Acid is chosen for its high purity availability, stability in D2O, and distinct singlet peak (~6.0 ppm) that does not overlap with Serine signals.
Protocol B: qNMR Workflow
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: Deuterium Oxide (
Preparation:
-
Weighing: Accurately weigh ~10 mg of OSDS sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial. Precision is critical (use a 5-digit balance). -
Dissolution: Dissolve in 600 µL
. -
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (
): 60 seconds (Critical: must be to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
Calculation:
- : Integrated Area[1]
-
: Number of protons (Maleic Acid = 2; OSDS
-proton = 1) - : Molecular Weight[1][2]
- : Mass weighed
- : Purity of Internal Standard[3]
Key Resonance Check:
-
OSDS
-CH: ~4.0 - 4.2 ppm (dd). -
OSDS
-CH2: ~4.3 - 4.5 ppm (shifted downfield from standard Serine due to O-sulfation). -
Maleic Acid: ~6.0 ppm (singlet).
The Cross-Validation Matrix
The true power of this guide lies in comparing the results. Use this matrix to diagnose your product.
| Scenario | HILIC Purity | qNMR Purity | Diagnosis & Root Cause |
| A | 99% | 99% | Validated High Purity. The product is clean. |
| B | 99% | 85% | Inorganic Contamination. HPLC sees organic purity; NMR sees "dead weight" (likely NaCl, Ammonium Sulfate, or excess Water). |
| C | 90% | 90% | Organic Impurity. Both methods agree. Likely hydrolysis (D-Serine presence). |
| D | 95% | 99% | Response Factor Error. Rare. Likely an impurity with a high CAD response factor (e.g., a surfactant) that is proton-poor in NMR. |
Visualization: The Decision Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch of O-Sulfo-D-serine based on this dual-modality testing.
Figure 1: Decision logic for cross-validating O-Sulfo-D-serine purity. Discrepancies between HPLC and NMR reveal hidden salt or water contamination.
References
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis.
-
Gama, M. R., et al. (2012). "Hydrophilic interaction chromatography (HILIC) in the analysis of amino acids." Journal of Chromatographic Science.
-
Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A.
-
Saito, Y., et al. (2004).[4] "Establishment of a quantitative NMR method for amino acid analysis." Metrologia.
-
European Pharmacopoeia (Ph. Eur.) . "2.2.33. Nuclear Magnetic Resonance Spectrometry."
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of O-Sulfo-D-serine
Executive Summary & Chemical Context[1][2][3][4]
This guide defines the standard operating procedure (SOP) for the disposal of O-Sulfo-D-serine (also known as D-Serine O-sulfate). While often categorized generically alongside other amino acid derivatives, this compound requires specific handling due to its pharmacological profile as an NMDA receptor agonist and its potential for hydrolytic degradation into acidic byproducts.
Operational Directive: Treat all O-Sulfo-D-serine waste as Bioactive Organic Waste . Under no circumstances should this compound be discharged into municipal sewer systems (sink disposal), regardless of concentration.
Chemical Profile
| Property | Specification |
| Chemical Name | O-Sulfo-D-serine |
| CAS Number | 19794-48-0 |
| Molecular Formula | C₃H₇NO₆S |
| Molecular Weight | 185.16 g/mol |
| Solubility | High water solubility; unstable in strong base/acid over time.[1] |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Bioactive (Glutamate analog). |
| Degradation Risk | Hydrolysis of the sulfate ester group may release sulfuric acid equivalents, lowering pH of stored waste. |
Hazard Identification & Safety Logic
Effective disposal begins with understanding the specific risks associated with the compound's stability and biological activity.
-
Bioactivity Concerns: As a glutamate analog, O-Sulfo-D-serine acts on the central nervous system. While occupational exposure limits (OELs) are not established for this specific isomer, "Senior Scientist" best practice dictates preventing environmental release to avoid affecting aquatic organisms with glutamatergic systems.
-
Acidity & Hydrolysis: The O-sulfate bond is an ester of sulfuric acid. In aqueous waste streams stored for long periods, spontaneous hydrolysis can occur, dropping the pH of the waste container. Self-Validating Step: Always check pH prior to final disposal hand-off.
-
Incompatibility: Segregate strictly from strong oxidizing agents (e.g., permanganates, perchlorates) to prevent exothermic reactions.
Waste Segregation Strategy
Proper segregation minimizes disposal costs and prevents cross-contamination. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating O-Sulfo-D-serine waste based on physical state and solvent composition.
Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Containment: Place waste in a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste container (HDPE preferred).
-
Labeling: Apply a hazardous waste label.
-
Constituents: "O-Sulfo-D-serine (Solid)"[1]
-
Hazard Check: "Irritant"
-
-
Disposal Path: Route for Chemical Incineration . Do not send to a standard landfill. High-temperature destruction ensures the breakdown of the bioactive pharmacophore.
Scenario B: Aqueous Solutions (Stock Solutions/Buffers)
Applicability: Leftover stock solutions dissolved in water, PBS, or saline.
Critical Mechanism: Aqueous solutions of sulfate esters can become acidic over time. You must verify stability before consolidation.
-
pH Verification: Dip a pH strip into the waste container.
-
If pH < 5: Neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is 6–8.
-
If pH 6–8: Proceed to step 2.
-
-
Consolidation: Pour into the "Aqueous Chemical Waste" carboy.
-
Labeling: "Aqueous Waste with Trace Organics (O-Sulfo-D-serine)."
-
Prohibition: Do NOT add to containers holding strong acids (e.g., Piranha solution) or oxidizers.
Scenario C: HPLC Effluent (Mixed Solvents)
Applicability: Waste generated from purification or analysis (e.g., Acetonitrile/Water mixtures).
-
Segregation: Collect in "Organic Solvent Waste" containers (typically red or safety cans).
-
Compatibility: O-Sulfo-D-serine is compatible with standard HPLC solvents (Methanol, Acetonitrile).
-
Disposal Path: This stream typically goes to Fuel Blending (energy recovery) or Incineration.
The Neutralization Protocol (Aqueous Waste)
Because O-Sulfo-D-serine can hydrolyze, establishing a self-validating neutralization loop is essential for safety compliance.
Figure 2: Iterative pH adjustment workflow to prevent container corrosion or unexpected reactions in storage.
Emergency Spill Response
Protocol Code: SWIMS-D (Stop, Warn, Isolate, Minimize, Sweep-Dry)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask to prevent inhalation (H335).
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation.
-
Liquid Spill: Cover with an inert absorbent (vermiculite or absorbent pads).
-
-
Cleanup:
-
Sweep up the solid/absorbent mixture using a dustpan dedicated to hazardous waste.
-
Clean the surface with water and a mild detergent.
-
Do not use bleach immediately, as the reaction with amine groups can theoretically produce chloramines, though the risk is low with this specific derivative.
-
-
Disposal: Place all cleanup materials into the "Solid Bioactive Waste" stream (Scenario A).
Regulatory Compliance & Documentation
-
RCRA (USA): O-Sulfo-D-serine is not specifically P-listed or U-listed. However, it must be characterized based on its characteristics. If mixed with solvents (e.g., methanol), it carries the ignitable code (D001 ). As a standalone, it is generally classified as "Non-Regulated Chemical Waste" but must be managed as Hazardous due to the "Irritant" classification.
-
Labeling: Ensure the container label lists the full chemical name. Avoid abbreviations like "OSDS" which emergency responders may not recognize.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19794-48-0, O-Sulfo-D-serine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling O-Sulfo-D-serine
Topic: Personal Protective Equipment & Handling Protocols for O-Sulfo-D-serine Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and Lab Managers
Introduction: The "Unknown" Hazard Principle
Senior Scientist Note: O-Sulfo-D-serine (CAS: 19794-48-0) is a structural analog of glutamate and a derivative of D-serine. While its L-isomer (O-Sulfo-L-serine) is a known excitotoxin acting on glutamate receptors, the specific toxicological profile of the D-isomer is less characterized in public safety literature.
Do not confuse lack of data with lack of hazard. As a potent NMDA receptor ligand and amino acid derivative, this compound must be handled as a Potent Bioactive Compound (PBAC) . Inhalation of the dust bypasses first-pass metabolism, posing a direct risk to the central nervous system (CNS). This guide prioritizes containment to prevent excitotoxic exposure and sensitization.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the specific risks associated with this physicochemical profile.
| Hazard Category | Specific Risk for O-Sulfo-D-serine | Causality / Mechanism |
| Inhalation (Primary) | High. Fine powder aerosolizes easily during weighing. | Direct absorption into the bloodstream; potential interaction with CNS glutamate receptors (NMDA/Kainate) causing excitotoxicity. |
| Skin Contact | Moderate. Acidic residue; potential transdermal absorption. | Sulfonic acid moiety can cause irritation (Chemical burns in high concentrations). |
| Systemic Toxicity | Unknown/High. | D-amino acids can accumulate if D-amino acid oxidase (DAAO) is overwhelmed or inhibited. Potential nephrotoxicity (kidney damage) similar to high-dose D-serine.[1][2] |
| Physical State | Hygroscopic Powder. | Tends to clump; breaking clumps creates sudden dust clouds. |
PPE Matrix: The Defense System
This matrix is designed for Biosafety Level 2 (BSL-2) standards enhanced for chemical potency.
| Body Area | Recommended PPE Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 (Preferred) . If handling >1g outside a hood: PAPR required. | Standard surgical masks do not filter fine particulates (<0.3 microns). You must block the vector of inhalation. |
| Hands (Inner) | Nitrile (4 mil) . | Primary barrier against incidental contact. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) . | Double-gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eyes | Chemical Splash Goggles (Indirect Vent). | Safety glasses leave gaps. Goggles prevent airborne dust from dissolving in the tear film of the eye. |
| Body | Lab Coat (Tyvek or buttoned cotton) + Sleeve Covers . | Protects wrists (the most common exposure gap). Tyvek is preferred to prevent dust retention in fabric fibers. |
Operational Protocol: Weighing & Solubilization
Objective: Solubilize the powder without creating an aerosol cloud. Location: Chemical Fume Hood (Certified).
Step-by-Step Workflow
-
Preparation:
-
Turn on the fume hood and verify flow (face velocity 80-100 fpm).
-
Static Control: Place an ionizing bar or anti-static gun near the balance. O-Sulfo-D-serine is prone to static charge, causing particles to "jump" and disperse.
-
Pre-weigh the solvent (e.g., water, PBS) in the destination vial.
-
-
The "Transfer" Technique:
-
Do not use a spatula to scoop directly from the stock bottle if it is nearly full.
-
Gently tap the stock bottle to loosen powder.
-
Use a weighing boat with a funnel neck .
-
Transfer the required mass. Immediately recap the stock bottle.
-
-
Solubilization (The Critical Moment):
-
Never dump powder into a vortexing liquid. This creates splash-back.
-
Add the powder to the liquid surface gently.
-
Cap the vial tightly.
-
Seal: Wrap the cap junction with Parafilm.
-
Vortex inside the hood.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a 10% bleach solution or detergent followed by 70% ethanol.
-
Why? Ethanol alone may just spread the amino acid; detergent lifts it.
-
Emergency Response: Spill Management
Scenario: You have spilled 500mg of O-Sulfo-D-serine powder inside the hood.
-
STOP: Do not blow on the powder. Do not use compressed air.
-
Cover: Gently place a paper towel soaked in water (damp, not dripping) over the spill.
-
Wipe: Wipe strictly in a concentric circle (outside to inside) to contain the spread.
-
Dispose: Place the towel in a dedicated solid hazardous waste bag.
-
Wash: Wash the surface 3x with water.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making hierarchy for handling this compound.
Caption: Operational hierarchy for O-Sulfo-D-serine handling. Note the escalation of PPE based on quantity handled.
Disposal & Waste Management
-
Classification: Regulated Chemical Waste (P-List equivalent precaution).
-
Method: Incineration.
-
Do not pour down the drain. Even if water-soluble, bioactive amino acids can disrupt local water treatment biomes or persist in the environment.
-
-
Container: High-density polyethylene (HDPE) or glass. Label clearly: "Glutamate Analog - Toxic/Bioactive."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164701, O-Sulfo-L-serine (Analog Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
Sasabe, J., et al. (2007).[6] D-Serine is a key determinant of glutamate toxicity in amyotrophic lateral sclerosis.[6] The EMBO Journal.[6] Retrieved from [Link](Cited for mechanism of D-amino acid mediated excitotoxicity).
Sources
- 1. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
